DEFA1
Description
Contextualization within the Human Defensin (B1577277) Family
The human defensin family is diverse, comprising both alpha-defensins and beta-defensins. These peptides are distinguished by a conserved cysteine motif and share a highly similar distribution pattern of disulfide bonds. wikipedia.orgmdpi.com
Classification as an Alpha-Defensin
DEFA1 is classified as an alpha-defensin. mdpi.comsinobiological.commaayanlab.cloud Human alpha-defensins are primarily found in the microbicidal granules of neutrophils, which are a type of white blood cell crucial for the innate immune response. wikipedia.orgmaayanlab.cloud They are also present in the epithelia of mucosal surfaces, such as those in the intestine, respiratory tract, urinary tract, and vagina. wikipedia.org
Relationship to Human Neutrophil Peptides (HNPs) 1-3
This compound is closely related to human neutrophil peptides (HNPs) 1, 2, and 3. It is one of the genes, along with DEFA3, that encodes for HNP-1 and HNP-3. mdpi.comiiarjournals.orghycultbiotech.com HNP-1, HNP-2, and HNP-3 are highly homologous peptides stored in the azurophilic granules of polymorphonuclear leukocytes (PMNs), accounting for a significant portion of the total defensin content in neutrophils. hycultbiotech.com this compound and DEFA3 genes are extremely similar and exhibit significant copy number polymorphism among individuals. mdpi.com HNP-1 and HNP-3 differ by only the first amino acid of the mature peptide, a difference encoded by a single nucleotide variant between the this compound and DEFA3 genes. hycultbiotech.comresearchgate.netnih.govnih.gov HNP-2 is thought to be a proteolytically cleaved form of HNP-1 or HNP-3, lacking the N-terminal amino acid. hycultbiotech.comresearchgate.netnih.govoup.com
Distinctions from Other Alpha-Defensin Isoforms (e.g., DEFA3, DEFA5, DEFA6)
While belonging to the same family, this compound has distinctions from other alpha-defensin isoforms like DEFA3, DEFA5, and DEFA6. This compound and DEFA3 are primarily expressed in bone marrow and spleen, while DEFA5 and DEFA6 are mainly expressed in the duodenum and small intestine, being produced by Paneth cells. researchgate.netoup.comnih.gov Although this compound and DEFA3 encode closely related peptides (HNP-1 and HNP-3), they can have differing activities; for instance, this compound and DEFA2 (HNP-1 and HNP-2) have been observed to be more potent than DEFA3 (HNP-3) against certain bacteria. researchgate.netoup.com DEFA5 and DEFA6, also known as intestinal defensins, have antimicrobial activity against various microorganisms. nih.gov Research also suggests potentially different roles for DEFA5 and DEFA6 in the context of cancer progression, with DEFA5 potentially inhibiting progression and DEFA6 potentially promoting it. nih.gov
Overview of this compound's Core Biological Significance
This compound serves as a crucial effector molecule of the innate immune system. uniprot.orgmaayanlab.cloud Its core biological significance lies in its antibiotic-like properties against a wide range of infectious agents, including bacteria, fungi, and viruses. uniprot.org this compound is thought to kill microbes by permeabilizing their plasma membranes through the formation of voltage-dependent ion channels. sinobiological.comresearchgate.net Beyond direct antimicrobial action, this compound also plays roles in immunomodulation, including stimulating pro-inflammatory cytokine release from macrophages. maayanlab.cloud It can also promote the activation and maturation of some antigen-presenting cells (APCs). uniprot.org
Research Landscape and Key Areas of Investigation
The research landscape surrounding this compound is active, with key areas of investigation focusing on its multifaceted functions and potential roles in various diseases. Studies explore its direct antimicrobial mechanisms, including its interaction with essential bacterial cell wall synthesis precursors like lipid II. uniprot.org Research also investigates its antiviral activities, such as inhibiting viral disassembly. uniprot.org
The immunomodulatory roles of this compound, including its effects on cytokine induction and chemotaxis of immune cells like monocytes and T cells, are also significant areas of study. mdpi.comhycultbiotech.combiogps.org Furthermore, this compound's involvement in inflammatory disorders and its potential as a disease biomarker are being explored. maayanlab.cloudassaygenie.com Aberrant this compound expression has been observed in various tissues, including in the context of neoplastic processes. maayanlab.cloud The relationship between this compound copy number variation and susceptibility to inflammatory conditions is another area of investigation. maayanlab.cloud this compound has also been identified as a gene potentially playing a key role in multidrug-resistant tuberculosis (MDR-TB). researchgate.netwisdomlib.org Its pro-thrombotic activity, influencing fibrin (B1330869) and thrombus formation, has also been noted in research. guidetomalariapharmacology.orgnih.govguidetoimmunopharmacology.org
Data Tables:
Based on the search results, specific quantitative data suitable for interactive data tables across multiple parameters for this compound itself was not consistently available in a structured format. However, the search results provided information on the relationship between this compound/DEFA3 copy numbers and HNP1-3 plasma levels in the context of diabetes, which can be summarized:
| Study Population | Median this compound/DEFA3 Copy Number (per genome) | HNP1-3 Plasma Level (ng/mL, Mean ± SE) | Correlation between Copy Number and Plasma Level |
| Healthy Controls | 10 (range 4-15) nih.gov | 11.94 ± 2.96 researchgate.net | Not significant (r² = 0.01) nih.govresearchgate.net |
| Type 1 Diabetes | 10 (range 5-16) nih.gov | 28.78 ± 4.2 researchgate.net | Not significant (r² = 0.01) nih.govresearchgate.net |
| Type 2 Diabetes | 10 (range 5-15) nih.gov | 29.82 ± 5.36 researchgate.net | Not significant (r² = 0.01) nih.govresearchgate.net |
This table summarizes findings indicating that while HNP1-3 levels were significantly higher in diabetic patients compared to controls, there was no significant correlation observed between the cumulative copy numbers of this compound/DEFA3 genes and the plasma levels of HNP1-3 in this study. nih.govresearchgate.net
Properties
bioactivity |
Gram+ & Gram-, Fungi, |
|---|---|
sequence |
AREASKSLIGTASCTCRRAWICRWGERHSGKCIDQKGSTYRLCCRR |
Origin of Product |
United States |
Molecular and Genetic Architecture of Defa1
Gene Locus and Genomic Organization
The DEFA1 gene resides within a dynamic region of the human genome, organized in a manner that facilitates variation and potentially influences its expression.
Chromosomal Localization (e.g., 8p23.1 cluster)
The this compound gene is located on human chromosome 8, specifically within the 8p23.1 band. genecards.orgwikipedia.orgjax.orgnih.govd-nb.infonih.govnih.govensembl.org This region is known to harbor a cluster of alpha-defensin genes. wikipedia.orgd-nb.info The localization to 8p23.1 places this compound within a genomic area characterized by low-copy repeats and segmental duplications, contributing to its structural variability. d-nb.infonih.gov
Gene Structure and Exon-Intron Organization
The this compound gene consists of 4 exons. nih.gov According to current genome assemblies, the gene spans approximately 2,444 bases. genecards.org Ensembl also indicates that the this compound gene has 1 transcript. ensembl.org While the general principles of exon-intron organization in eukaryotic genes involve exons encoding protein segments interrupted by non-coding introns scirp.org, specific detailed information on the precise boundaries or lengths of the exons and introns within the this compound gene itself is not extensively provided in the available summaries, beyond the exon count.
Genetic Polymorphism and Copy Number Variation (CNV)
A defining feature of the this compound locus is its extensive genetic polymorphism, predominantly driven by copy number variation.
Extensive Variation in this compound/DEFA3 Gene Copies
The this compound and DEFA3 genes, which are highly similar, exhibit substantial copy number variation (CNV) among individuals. nih.govd-nb.infonih.govpnas.orgnih.govbiorxiv.orgbiorxiv.orgoup.comresearchgate.netgenecards.orgoup.comnottingham.ac.ukwjgnet.comnih.govucl.ac.ukresearchgate.net These genes are organized in tandem repeat arrays on chromosome 8p23.1. d-nb.infonih.govbiorxiv.orgbiorxiv.orgoup.comoup.comnottingham.ac.ukresearchgate.net The total number of this compound/DEFA3 gene copies per diploid genome can vary widely, with reported ranges including 2 to 16 nih.govresearchgate.net and 4 to 11 in a study of UK individuals oup.comoup.comnottingham.ac.uk. Another study in a multi-ethnic cohort reported a range of 5 to 14 copies. genecards.orgnottingham.ac.uk This extensive CNV is a significant source of genetic diversity in the human genome. pnas.orgbiorxiv.orgbiorxiv.orgnottingham.ac.uk
Data on this compound/DEFA3 Copy Number Variation:
| Study/Population | Reported CNV Range (copies per diploid genome) | Median CNV |
| Critically ill patients (n=215) nih.govresearchgate.net | 2 to 16 | 7 |
| UK control individuals (n=111) oup.comoup.comnottingham.ac.uk | 4 to 11 | 7 (modal) |
| Multi-ethnic individuals (n=24) genecards.orgnottingham.ac.uk | 5 to 14 | 10 (modal) |
Single Nucleotide Polymorphisms and Sequence Differences between this compound and DEFA3
Despite their close relationship and presence within the same repeat arrays, this compound and DEFA3 are distinguished by a minimal number of sequence differences. The primary distinction lies in a single non-synonymous coding variant located within the third exon. nih.gov This corresponds to a single base substitution in the coding sequence wjgnet.comnih.govresearchgate.net, resulting in a single amino acid difference between the this compound and DEFA3 protein products. wjgnet.comresearchgate.net Due to their high similarity and arrangement in tandem repeats, this compound and DEFA3 are often referred to as "interchangeable variant cassettes" within the gene array. biorxiv.orgbiorxiv.orgoup.comoup.comnih.govresearchgate.net
Transcriptional Regulation of this compound Expression
The transcriptional regulation of this compound expression is a complex process involving specific promoter elements and the binding of key transcription factors, modulated in response to various biological stimuli.
Promoter Region Characterization
Studies on the promoter sequences of this compound and DEFA3 have identified a 200 bp region that is identical in both genes and is sufficient for gene expression. oup.com This core promoter region contains a variety of potential transcription factor binding sites crucial for efficient transcription. oup.com
Identification of Essential Transcription Factor Binding Sites (e.g., PU.1, C/EBP, c-Myb)
The 200 bp promoter region of this compound contains binding sites for several essential transcription factors, including PU.1, CCAAT/enhancer binding protein (C/EBP), and c-Myb. oup.com These transcription factors have been found to be essential for efficient this compound transcription. oup.com
Studies investigating the regulation of myeloid-specific genes, such as neutrophil elastase, have shown that C/EBP (specifically C/EBPalpha and C/EBPdelta), c-Myb, and PU.1 cooperate to regulate their promoters. nih.govnih.gov While this research primarily focused on the neutrophil elastase promoter, it provides insight into the cooperative mechanisms of these transcription factors in myeloid cells where this compound is predominantly expressed. medrxiv.orgmaayanlab.cloud
Chromatin immunoprecipitation (ChIP) studies have indicated that both murine C/EBP-ε and C/EBP-α can bind to the this compound promoter in a transgenic mouse model. plos.org However, the binding signal for C/EBP-ε was significantly less than for another granule protein promoter. plos.org While binding of human C/EBP-ε to the this compound promoter has been demonstrated in cell lines, the in vivo significance in murine models appears less direct for this compound expression compared to other genes. plos.orgresearchgate.net
Other transcription factors potentially binding the this compound gene promoter, as identified by computational analysis, include AML1a, NCX, NF-kappaB, NF-kappaB1, and POU3F2 (N-Oct-5a and N-Oct-5b). genecards.org
Biosynthesis and Post Translational Processing
Prepropeptide Synthesis and Cleavage
DEFA1 is initially synthesized as an inactive precursor known as a prepropeptide. This prepropeptide is encoded by the this compound gene and contains distinct regions critical for its processing and function. wikipedia.orgmdpi.com
The prepropeptide of human neutrophil peptides (HNPs), including this compound, is typically 94 to 100 amino acids in length. wikipedia.orgnih.gov This precursor contains an N-terminal signal peptide (approximately 19 amino acids), a pro-region (around 45 amino acids), and the C-terminal mature peptide sequence (approximately 30 amino acids). mdpi.com The signal peptide is a hydrophobic sequence that directs the nascent peptide to the endoplasmic reticulum for entry into the secretory pathway. mdpi.com Following co-translational translocation into the endoplasmic reticulum, the signal peptide is cleaved off, resulting in the formation of the pro-peptide. wikipedia.orgnih.govfrontiersin.org The pro-peptide of this compound is approximately 75 amino acids long and contains a negatively charged N-terminal prosegment that is thought to neutralize the highly positively charged C-terminal region (the mature defensin). wikipedia.orgnih.govplos.org This anionic prosegment is crucial for the correct subcellular trafficking and sorting of the pro-peptide. nih.gov
The maturation of the pro-peptide to the active this compound peptide involves further proteolytic cleavage to remove the N-terminal prosegment. wikipedia.orgnih.govnih.gov This processing primarily occurs in late promyelocytes. wikipedia.orgplos.org The cleavage of the 75-amino acid proHNP leads to the generation of intermediate forms, such as a 56-amino acid intermediate, and ultimately the mature, active peptide measuring 29-30 amino acids. wikipedia.orgplos.org The mature this compound peptide is cationic and contains six conserved cysteine residues that form three intramolecular disulfide bonds, which are essential for its structure and biological activity. researchgate.netfrontiersin.org
Enzymatic Activation Pathways
The conversion of the inactive pro-peptide to the active this compound peptide is mediated by enzymatic cleavage. While the exact in vivo proteases responsible for processing neutrophil alpha-defensins have been the subject of research, studies have explored the roles of various enzymes. plos.orgashpublications.org
Proteases are critical for excising the inhibitory pro-peptide from the pro-DEFA1 molecule. nih.govmaayanlab.cloud Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, has been implicated in the processing of alpha-defensins, particularly in Paneth cells where it activates intestinal alpha-defensins. frontiersin.orgmaayanlab.cloud However, studies investigating the role of serine proteases like Neutrophil Elastase (NE), Cathepsin G (CG), and Proteinase 3 (PR3), which are co-localized with HNPs in azurophil granules and can process recombinant proHNP in vitro, have indicated that these serine proteases may not be solely responsible for proHNP processing in vivo. plos.orgashpublications.orgnih.govnih.gov Research using serine protease inhibitors and knockdown experiments in human bone marrow cells and myeloid cell lines, as well as studies in patients lacking active neutrophil serine proteases, suggest that other protease classes may be involved in the in vivo processing of neutrophil alpha-defensins. plos.orgashpublications.orgnih.gov While MMP-7 can cleave within the pro-domain of proHNP-1 in vitro, this cleavage does not yield the fully mature peptide but an intermediate form, and the apparent lack of co-localization with defensins in neutrophils suggests MMPs may not be the primary processing enzymes in these cells. nih.gov
Cellular Localization and Storage
Following synthesis and processing, this compound is targeted to specific cellular compartments for storage until it is needed to participate in the immune response.
This compound is highly abundant in the azurophilic granules of neutrophils. uniprot.orgmaayanlab.cloudusbio.netahajournals.orgnottingham.ac.uk Neutrophils are the primary producers of this compound, synthesizing it constitutively during their differentiation in the bone marrow, specifically in promyelocytes and early myelocytes. mdpi.com As neutrophils mature, they cease synthesizing this compound mRNA and the peptide itself. mdpi.com The mature this compound, along with other human neutrophil peptides (HNPs 1-3), is stored at high concentrations within these primary granules. mdpi.com Upon activation of neutrophils, such as during phagocytosis of microorganisms, the azurophilic granules fuse with phagocytic vacuoles, releasing their contents, including this compound, to directly kill ingested pathogens. mdpi.commybiosource.com this compound comprises a significant portion of neutrophil protein, accounting for 5-7% of total neutrophil protein and 30-50% of azurophil granule protein. plos.orgnih.govahajournals.org Although primarily found in neutrophils, this compound has also been detected in other cell types, including platelets and megakaryocytes, where it co-localizes with alpha-granules. nih.gov
Table 1: Summary of this compound Biosynthesis and Processing
| Stage | Location | Key Events | Resulting Product |
| Prepropeptide Synthesis | Ribosomes (directed to ER) | Transcription and translation of this compound gene. wikipedia.orgmdpi.com | Prepro-DEFA1 (94-100 aa) wikipedia.orgnih.gov |
| Signal Peptide Cleavage | Endoplasmic Reticulum | Removal of N-terminal signal peptide. wikipedia.orgnih.govfrontiersin.org | Pro-DEFA1 (approx. 75 aa) wikipedia.orgplos.org |
| Prosegment Cleavage | Primarily late Promyelocytes | Proteolytic removal of N-terminal prosegment. wikipedia.orgnih.govnih.govplos.org | Mature this compound (29-30 aa) wikipedia.orgplos.org |
| Storage | Neutrophil Azurophilic Granules | Packaging of mature this compound at high concentrations. mdpi.comuniprot.orgmaayanlab.cloudusbio.netahajournals.org | Mature, active this compound |
| Release | Phagosomes/Extracellular Space (upon activation) | Fusion of granules with phagosomes or release into extracellular space. mdpi.commybiosource.com | Active this compound |
Presence in Paneth Cells of the Small Intestine
This compound is found in the epithelia of mucosal surfaces, including those of the intestine. wikipedia.orgmaayanlab.cloudgenecards.orgnih.gov Specifically, alpha-defensins, including this compound (identified as cryptdin-1 in mice), are prominently present in the Paneth cells of the small intestine. wikigenes.orguniprot.orgnih.govresearchgate.netfrontiersin.orgwjgnet.comresearchgate.net Paneth cells are specialized secretory cells located in the crypts of Lieberkühn and are crucial for maintaining intestinal health and homeostasis. nih.govfrontiersin.orgwjgnet.com
In mouse small intestine, matrilysin colocalizes with alpha-defensins (cryptdins) in Paneth cell granules. wikigenes.org In vitro studies have shown that matrilysin cleaves the pro segment from cryptdin (B1167165) precursors. wikigenes.org Enteric alpha-defensins are stored in the secretory granules of Paneth cells and are responsible for a significant portion of their antimicrobial activity. nih.gov Immunohistochemical localization studies have demonstrated that cryptdin-1, and likely cryptdins 2 and 3, are found exclusively in Paneth cells and appear to be associated with cytoplasmic granules. wikigenes.org
Paneth cells express unique genes such as this compound, Defa5, and Lyz1. frontiersin.org Detection of these markers at both mRNA and protein levels is important as results can be inconsistent due to factors like translational block caused by unfolded protein response activation. frontiersin.org Studies using intestinal organoids have shown that Paneth cells in these structures, cultured from isolated small intestinal crypts, express alpha-defensins like cryptdin-1 (this compound) in their granules, similar to Paneth cells in vivo. researchgate.net
Secretion by Epithelial Cells on Mucosal Surfaces
Defensins, including this compound, are secreted by epithelial cells on various mucosal surfaces, such as those of the intestine, respiratory tract, urinary tract, and vagina. wikipedia.orgmaayanlab.cloudgenecards.orgnih.gov While human alpha-defensins are primarily expressed by neutrophils, beta-defensins are secreted by epithelial cells of the skin and mucosae. researchgate.net However, this compound itself is found in the epithelia of mucosal surfaces. wikipedia.orgmaayanlab.cloudgenecards.orgnih.gov
In the context of the intestine, Paneth cells, which are epithelial cells, secrete granules containing alpha-defensins into the lumen. researchgate.netfrontiersin.org This secretion occurs constitutively at low levels and can dramatically increase under certain conditions. researchgate.net Biochemical and immunological analysis of the luminal contents of the small intestine suggests that cryptdin peptides are secreted into the lumen, similar to Paneth cell secretion of lysozyme. wikigenes.org This secretion contributes to the antimicrobial barrier function of the small bowel mucosa. wikigenes.org
Beyond the intestine, epithelial cells in other mucosal tissues also contribute to this compound presence. Collecting duct epithelial cells in the kidney, for example, produce a constitutive and inducible repertoire of antimicrobial peptides, including alpha-defensin 1-3, that form a barrier against uropathogens. life-science-alliance.org These antimicrobial peptides are secreted into the urinary lumen. life-science-alliance.org this compound secretion by epithelial cells can have various effects, such as limiting parasite motility and invasion by impairing flagellar disruption in Trypanosoma cruzi. maayanlab.cloudnih.gov Studies have also shown that this compound secreted from cells can stimulate cancer invasion activity in certain contexts. nih.gov
Structural Biology and Structure Function Relationships
Core Protein Architecture
DEFA1 is a small peptide, typically consisting of 29-34 amino acid residues with a molecular mass ranging from 3 to 5 kDa. nih.govlifetechindia.com It is synthesized as a larger precursor protein that undergoes proteolytic cleavage to yield the mature, active peptide. wikipedia.orglifetechindia.com
Characteristic Beta-Sheet Structure
A defining feature of this compound's structure is its significant beta-sheet content. nih.govlifetechindia.com Structural characterization using techniques such as CD spectroscopy and NMR spectroscopy has revealed that the mature this compound peptide adopts a structure dominated by a triple-stranded beta-sheet. nih.govlifetechindia.comnih.gov This beta-sheet structure, along with a beta-hairpin containing cationic residues, forms an amphipathic globular topology. nih.govwikipedia.org This structural arrangement is crucial for its interaction with microbial membranes. maayanlab.cloudwikipedia.org
Data on the secondary structure content of this compound can be summarized as follows:
| Structural Feature | Description |
| Beta-Sheet Structure | Dominant secondary structure |
| Beta-Hairpin | Contains cationic residues |
| Overall Topology | Amphipathic globular form |
Role of Conserved Intramolecular Disulfide Bonds
This compound contains six highly conserved cysteine residues that form three characteristic intramolecular disulfide bonds. nih.govlifetechindia.comgenenames.org These disulfide linkages are critical for maintaining the structural stability of the peptide. nih.gov The specific arrangement of these disulfide bonds is a hallmark of the alpha-defensin subfamily. nih.govlifetechindia.comresearchgate.net These bonds stabilize the tertiary structure, which is essential for the peptide's proper folding and function, including its ability to interact with and permeabilize microbial membranes. nih.govwikipedia.org
The conserved cysteine residues and their role in disulfide bonding are fundamental to the structural integrity of this compound.
Critical Amino Acid Residues for Functionality
Specific amino acid residues within the this compound sequence are indispensable for its correct folding, stability, and biological activity.
Importance of Cysteine Motif
The six conserved cysteine residues form a characteristic motif that is highly conserved among alpha-defensins. wikipedia.orgabbexa.comnih.govsinobiological.com These cysteines are directly involved in the formation of the three intramolecular disulfide bonds, which are essential for the peptide's stable three-dimensional structure. nih.govmaayanlab.cloudguidetomalariapharmacology.orgguidetoimmunopharmacology.orguniprot.org The precise arrangement of these disulfide bonds (Cys1–Cys6, Cys2–Cys4, and Cys3–Cys5 in the mature peptide) is crucial for defining the alpha-defensin fold and its functional properties. nih.gov
Role of Specific Residues in Folding and Salt Bridges (e.g., Glycine (B1666218), Arginine, Glutamine)
Beyond the cysteine residues, other specific amino acids play vital roles in this compound structure and function. A conserved glycine residue, typically at position 17 (Gly17) in human alpha-defensin 2 (HNP2), is essential for correct folding and constitutes a signature structural motif. nih.govuq.edu.au This glycine residue is involved in forming a beta-bulge in the second beta-strand, contributing to the flexibility required for proper folding. uq.edu.au
Key conserved amino acid residues and their roles:
| Amino Acid | Position (Example) | Role |
| Cysteine | Cys2, Cys4, Cys10, Cys20, Cys31, Cys32 (equine this compound) nih.gov | Formation of disulfide bonds, structural stability |
| Glycine | Gly17 (HNP2) uq.edu.au | Essential for correct folding, forms beta-bulge |
| Arginine | Arg5 (equine this compound) nih.gov | Forms salt bridge, contributes to cationicity |
| Glutamine | Glu13 (equine this compound) nih.gov | Forms salt bridge, contributes to stability |
Oligomerization and its Functional Impact
Alpha-defensins, including this compound, can exist in different oligomeric states, which can influence their biological activity. This compound has been reported to form dimers and tetramers. genecards.org Oligomerization can contribute to the peptide's function, particularly in membrane permeabilization. For instance, some defensins are hypothesized to aggregate to form channel-like pores in microbial membranes, while others may bind in a carpet-like manner. wikipedia.org Dimerization has been shown to contribute to some, but not all, of the activities of HNP1 (a form of human this compound). nih.gov The ability to form oligomers is likely related to the amphipathic nature of the peptide, allowing for interaction with lipid bilayers and subsequent self-association within or on the membrane.
Dimerization Mechanisms and Contribution to Activity
This compound exists in monomeric, dimeric, and multimeric forms. Dimerization of HNP-1 is reported to be important for its interaction with HIV-1 gp120. nih.gov While dimerization contributes to some of the activities of HNP1, it does not contribute to all of them. nih.govcusabio.com Molecular docking studies suggest that the binding of HNP-1 dimer to a low-density lipoprotein receptor (LDLR) may weaken bonds within the dimer, potentially representing a mechanism for HNP-1 internalization in mammalian cells. mdpi.com
Research indicates a strong relationship between residue 26 (tryptophan) in HNP-1 and its capacity for dimerization and oligomerization. mdpi.com This suggests that hydrophobicity plays a role in the self-association of this compound. Crystallographic studies have confirmed the correct folding and disulfide pairing of this compound mutants and have depicted an array of dimeric and tetrameric structures. genecards.org
Influence of Side Chain Hydrophobicity on Biological Activity
Side chain hydrophobicity is a critical factor determining the protein binding potential of HNP1. nih.govcusabio.commybiosource.com Studies involving alanine (B10760859) substitutions at oligomeric interfaces of HNP1 have identified hydrophobicity as a key determinant of its function. genecards.org Specifically, hydrophobic residues such as Tyr¹⁶, Ile²⁰, Leu²⁵, and Phe²⁸ have been identified as important for function and are involved in governing the formation of dimers and multimers. genecards.org
Further research using single, double, and quadruple alanine mutants of HNP1 at these hydrophobic positions has provided detailed insights. genecards.org For instance, the quadruple alanine mutant (Y16A/I20A/L25A/F28A-HNP1) displayed the least activity across various functional assays, including binding to HIV-1 gp120 and HNP1, inhibition of anthrax lethal factor, and antibacterial activity. genecards.org The double mutant (Y16A/F28A-HNP1) also showed significantly reduced activity, more so than the single mutants (L25A and I20A). genecards.org These results strongly indicate that side chain hydrophobicity at these specific positions is a critical factor determining the activity of HNP1. genecards.org
Mutational experiments have also suggested a strong relationship between the tryptophan residue at position 26 and the ability of HNP-1 to target Staphylococcus aureus, linking this activity to hydrophobicity and the capacity for dimerization and oligomerization. mdpi.com
Interactive Data Table: Influence of Alanine Substitutions on HNP1 Activity (Based on Research Findings)
| Mutation | Effect on Binding to HIV-1 gp120 | Effect on Binding to HNP1 | Effect on Inhibition of Anthrax Lethal Factor | Effect on Antibacterial Activity |
| Wild-type HNP1 | High | High | High | High |
| W26A-HNP1 | Abolished | Not specified | Not specified | Reduced mdpi.com |
| I20A-HNP1 | Milder reduction | Milder reduction | Milder reduction | Milder reduction |
| L25A-HNP1 | Milder reduction | Milder reduction | Milder reduction | Milder reduction |
| I20A/L25A-HNP1 | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| Y16A/F28A-HNP1 | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
| Y16A/I20A/L25A/F28A-HNP1 | Least activity | Least activity | Least activity | Least activity |
Defa1 in Innate Immunity
Direct Antimicrobial Mechanisms
DEFA1 exerts direct antimicrobial effects through various mechanisms that target the structural integrity and essential processes of pathogens. abcam.commedchemexpress.commdpi.com These mechanisms are crucial for the innate immune response and contribute to the elimination of invading microbes.
Mechanisms of Action Against Bacteria
This compound demonstrates potent antibacterial activity against both Gram-negative and Gram-positive bacteria. portlandpress.combiocompare.comsinobiological.combiossusa.comassaygenie.comcusabio.commybiosource.com Its action involves disrupting bacterial membranes and interfering with vital cellular processes.
Gram-Negative and Gram-Positive Organisms
This compound exhibits broad-spectrum antimicrobial activity against a variety of Gram-negative and Gram-positive bacterial strains. portlandpress.combiocompare.comsinobiological.combiossusa.comassaygenie.comcusabio.commybiosource.comresearchgate.netnih.govnih.gov Studies have shown its efficacy against prominent human and animal pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and various Streptococcus species. nih.govportlandpress.comresearchgate.netuniprot.org
Research findings have detailed the minimal bactericidal concentrations (MBC) of this compound against specific bacterial strains. For instance, equine this compound has shown activity against Rhodococcus equi and Streptococcus zooepidemicus at low micromolar concentrations. researchgate.netasm.org
| Bacterial Species | Gram Stain | MBC (µg/ml) | Reference |
| Rhodococcus equi ATCC 33701 P+ | Gram-positive | 5 | uniprot.org |
| Rhodococcus equi ATCC 33701 P- | Gram-positive | 5 | uniprot.org |
| Rhodococcus equi 85F P+ | Gram-positive | 5 | uniprot.org |
| Streptococcus equi subsp. equi | Gram-positive | 5 | uniprot.org |
| Streptococcus zooepidemicus | Gram-positive | 5 | uniprot.org |
| Streptococcus dysgalactiae subsp. equisimilis | Gram-positive | 10 | uniprot.org |
| Salmonella choleraesuis subsp. choleraesuis serovar Typhimurium | Gram-negative | 10 | uniprot.org |
| Pasteurella multocida subsp. multocida | Gram-negative | >10 | uniprot.org |
| Escherichia coli | Gram-negative | - | nih.govnih.gov |
| Pseudomonas aeruginosa | Gram-negative | - | nih.gov |
| Staphylococcus aureus | Gram-positive | - | nih.gov |
Note: MBC values may vary depending on the study conditions and bacterial strain.
Membrane Permeabilization and Pore Formation
A primary mechanism by which this compound kills bacteria is through the disruption of their cell membranes. abcam.commdpi.comportlandpress.combiocompare.comsinobiological.combiossusa.comassaygenie.comcusabio.commybiosource.comnih.govnih.gov this compound, being a cationic and amphipathic peptide, interacts electrostatically with the negatively charged phospholipids (B1166683) abundant in bacterial membranes. maayanlab.cloudmdpi.comportlandpress.comnih.gov This interaction leads to the insertion of the peptide into the lipid bilayer, causing membrane permeabilization and the formation of pores. abcam.commdpi.comportlandpress.combiossusa.comassaygenie.comnih.govnih.gov The resulting loss of membrane integrity leads to leakage of intracellular contents and ultimately, cell death. portlandpress.comnih.gov Studies using fluorescent dyes that can only enter cells with damaged membranes have confirmed the rapid membrane-permeabilizing activity of this compound against Gram-positive bacteria like Bacillus megaterium. nih.gov
Inhibition of Bacterial Cell Wall Synthesis
Beyond membrane disruption, this compound also interferes with bacterial cell wall synthesis. It interacts with lipid II, an essential precursor molecule in the synthesis of peptidoglycan, a major component of the bacterial cell wall. abcam.comuniprot.orgmedchemexpress.com This interaction inhibits the proper assembly of the cell wall, further compromising bacterial integrity and contributing to its antimicrobial effect. uniprot.orgmedchemexpress.com
Antifungal Activities
This compound also exhibits antifungal activities against various fungal pathogens. abcam.comgenecards.orguniprot.orgmedchemexpress.combiocompare.comsinobiological.combiossusa.comassaygenie.comcusabio.commybiosource.comnih.gov Similar to its action against bacteria, this compound is thought to target fungal cell membranes, leading to permeabilization and death. mdpi.combiocompare.comsinobiological.combiossusa.comassaygenie.comcusabio.commybiosource.com Research has demonstrated its activity against Candida albicans, a common fungal pathogen. portlandpress.comnih.govnih.gov
Antiviral Mechanisms
This compound possesses antiviral properties against a range of viruses. abcam.comgenecards.orguniprot.orgmedchemexpress.combiocompare.comsinobiological.combiossusa.comassaygenie.comcusabio.commybiosource.comgenomicsengland.co.ukfrontiersin.org Its antiviral mechanisms are multifaceted and can involve direct interaction with viral particles or interference with viral replication within host cells. abcam.comuniprot.orgmedchemexpress.comfree.fr
This compound can inhibit viral infection by interacting directly with the virion. free.fr This can involve disrupting the viral envelope in enveloped viruses or binding to viral glycoproteins and capsids. abcam.comuniprot.orgmedchemexpress.comfree.fr For example, this compound has been shown to inhibit adenovirus infection by blocking viral disassembly at the vertex region, which is necessary for the release of internal proteins required for host cell entry. abcam.comuniprot.orgmedchemexpress.com Interaction with the adenovirus capsid can also redirect viral particles to TLR4, promoting an inflammasome response. abcam.comuniprot.orgmedchemexpress.com
Furthermore, this compound can affect host cells to indirectly interfere with viral replication. free.fr Studies suggest that this compound can inhibit influenza virus replication through cell-mediated mechanisms. nih.gov It has also been shown to inhibit HIV-1 infection, potentially by interfering with viral entry or replication within the cell. nih.govfree.frnih.gov Research indicates that this compound can inhibit SARS-CoV-2 infection by disrupting the fusion of the virus with the host membrane. frontiersin.org
Inhibition of Viral Entry and Replication (e.g., SARS-CoV-2, HIV-1, HAdV)
This compound exhibits antiviral activity against both enveloped and non-enveloped viruses through various mechanisms. researchgate.netresearchgate.net It can directly target viral envelopes, glycoproteins, and capsids. researchgate.netgenomicsengland.co.uk
Studies have shown that this compound can suppress SARS-CoV-2 infection. researchgate.net Research involving COVID-19 patients revealed elevated levels of this compound in both plasma and peripheral blood mononuclear cells (PBMCs), correlating with disease severity. researchgate.net In vitro studies demonstrated that this compound secreted by immune cells inhibited the infection of both original and mutant SARS-CoV-2 strains in a dose-dependent manner. researchgate.net The antiviral mechanism against SARS-CoV-2 appears to primarily involve interference with protein kinase C expression during viral replication, rather than inhibiting viral entry into host cells. researchgate.net
This compound is also well-recognized for its direct anti-HIV activity. genomicsengland.co.uk It restrains HIV-1 uptake by inhibiting Env-mediated viral fusion and downregulating host cell surface expression of CD4 and coreceptor CXCR4. genomicsengland.co.uk While alpha-defensin-1 has been suggested to inhibit HIV-1 infection following viral entry, alpha-defensins 1 to 3 are not responsible for the HIV-1 transcriptional inhibition by CAF. nih.gov In the absence of serum, alpha-defensin-1 may act directly on the virus, but in the presence of serum, its effects are on the cell, where it inhibits HIV-1 replication. nih.gov Post-entry inhibition of enveloped viruses like HIV-1 by this compound is mediated through interfering with cell signaling pathways such as PKC that are required for viral replication. genomicsengland.co.uk
For human adenovirus (HAdV), this compound inhibits infection by preventing viral disassembly at the vertex region, thereby restricting the release of internal capsid protein pVI, which is necessary for endosomal membrane penetration during cell entry. uniprot.orgmedchemexpress.com
Data on this compound's antiviral activity against specific viruses is summarized below:
| Virus | Effect on Viral Entry/Replication | Mechanism(s) | Source(s) |
| SARS-CoV-2 | Suppresses infection of original and mutant strains; inhibits replication. | Interferes with protein kinase C expression. Primarily acts during replication, not entry. | researchgate.net |
| HIV-1 | Inhibits uptake and replication; reduces infection following entry. | Inhibits Env-mediated viral fusion; downregulates CD4 and CXCR4; interferes with PKC signaling; direct effect on virions (in absence of serum). | genomicsengland.co.uknih.govannualreviews.org |
| Human Adenovirus (HAdV) | Inhibits infection. | Prevents viral disassembly at the vertex region; restricts release of protein pVI. | uniprot.orgmedchemexpress.com |
| Influenza Virus | Inhibited replication and viral protein synthesis. | Not explicitly detailed in provided sources. | nih.govresearchgate.net |
| Herpes Virus 1 (HHV1) | Inhibits viral infection. | Interacts with envelope glycoprotein (B1211001) B. | uniprot.org |
Disruption of Viral Fusion and Capsid Stabilization
This compound can disrupt viral fusion and contribute to capsid stabilization for certain viruses. For enveloped viruses like HIV-1, this compound can inhibit viral fusion and entry by crosslinking membrane glycoproteins. annualreviews.org
In the case of non-enveloped viruses such as adenovirus, interaction with the viral capsid can lead to the redirection of viral particles to TLR4, promoting a NLRP3-mediated inflammasome response and interleukin 1-beta (IL-1beta) release. uniprot.orgmedchemexpress.com For rotaviruses, alpha-defensins could potentially block infection by cross-linking or stabilizing VP7 trimers or by bridging a VP4-VP7 interaction, which would constrain VP5 and prevent uncoating and membrane penetration. nih.gov
Antiparasitic Actions (e.g., Trypanosoma cruzi)
Human defensin (B1577277) alpha-1 demonstrates trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas' disease. researchgate.netnih.govresearchgate.net This toxicity is mediated by the formation of membrane pores in the parasite and the induction of nuclear and mitochondrial DNA fragmentation, ultimately leading to parasite destruction. researchgate.netnih.govresearchgate.net
In vitro studies have shown that exposure of both trypomastigote and amastigote forms of T. cruzi to defensin alpha-1 significantly reduces parasite viability in a peptide concentration-dependent and saturable manner. nih.govresearchgate.net Preincubation of trypomastigotes with defensin alpha-1 followed by exposure to human epithelial cells significantly reduced T. cruzi infection in these cells. nih.gov Electron microscopy has revealed pore formation in the cellular and flagellar membranes, membrane disorganization, blebbing, and cytoplasmic vacuolization in trypomastigotes exposed to defensin alpha-1. nih.govresearchgate.net Defensin alpha-1 enters the trypanosome when membrane pores are present and is associated with later intracellular damage. nih.gov
Key findings on this compound's antiparasitic activity against Trypanosoma cruzi:
| Parasite | Effect | Mechanism(s) | Source(s) |
| Trypanosoma cruzi | Trypanocidal activity; reduces parasite viability and cellular infection. | Membrane pore formation; induction of nuclear and mitochondrial DNA fragmentation; disrupts cellular and flagellar membranes. | researchgate.netresearchgate.netnih.govresearchgate.net |
Toxin Neutralization (e.g., Pseudomonas aeruginosa Exotoxin A, Clostridium perfringens Iota Toxin, Diphtheria Toxin)
This compound is involved in the neutralization of certain bacterial toxins. Human Neutrophil Peptide 1 (HNP1) directly binds and neutralizes Exotoxin A of Pseudomonas aeruginosa. nih.govpnas.org
This compound also interacts with components of Clostridium perfringens iota toxin. Pretreatment of component b of Clostridium perfringens iota toxin with human alpha-defensin-1 before adding component a prevented intoxication, suggesting that alpha-defensin-1 interacts with the toxin b component to prevent the formation of biologically active iota toxin on cells. nih.govpnas.org
HNP1 has been shown to inhibit diphtheria toxin (DT)- or Pseudomonas exotoxin A (ETA)-mediated ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), protecting HeLa cells against DT- or ETA-induced cell death. nih.govresearchgate.net
Summary of this compound's toxin neutralization activities:
| Toxin | Source Organism | Effect | Mechanism(s) | Source(s) |
| Exotoxin A | Pseudomonas aeruginosa | Directly binds and neutralizes; inhibits ADP-ribosylation of eEF2; protects cells from cell death. | Direct binding; inhibition of ADP-ribosyltransferase activity. | nih.govresearchgate.netpnas.org |
| Iota Toxin | Clostridium perfringens | Prevents intoxication by interacting with component b, inhibiting the formation of biologically active toxin. | Interaction with toxin component b. | nih.govpnas.org |
| Diphtheria Toxin | Corynebacterium diphtheriae | Inhibits ADP-ribosylation of eEF2; protects cells from cell death. | Inhibition of ADP-ribosyltransferase activity. | nih.govresearchgate.net |
Immunomodulatory Roles and Mechanisms
Beyond its direct antimicrobial and antitoxin activities, this compound also plays significant roles in modulating immune responses. medchemexpress.comresearchgate.netresearchgate.net It can influence both innate and adaptive immunity. nih.gov
Recruitment and Activation of Inflammatory Cells
This compound contributes to the recruitment and activation of inflammatory cells. researchgate.netmdpi.com Human neutrophil peptides (HNPs), including this compound, are primarily released from neutrophils and are among the first cells to migrate to sites of inflammation. researchgate.net
This compound is known to be involved in the innate host inflammatory defense by promoting neutrophil recruitment. mdpi.com It can also enhance the production of pro-inflammatory cytokines. mdpi.com Neutrophil-derived alpha-defensins can stimulate monocyte adhesion and enhance their recruitment to participate in acute and chronic inflammation. pnas.orgpnas.org Alpha-defensins can amplify the local inflammatory response by increasing the production of pro-inflammatory factors (interleukin-1, tumor necrosis factor, histamine, and prostaglandin (B15479496) D2) by monocytes. mdpi.com
Data on this compound's role in inflammatory cell recruitment and activation:
| Cell Type | Effect of this compound | Source(s) |
| Neutrophils | Promotes recruitment. | researchgate.netmdpi.com |
| Monocytes/Macrophages | Stimulates adhesion and recruitment; enhances production of pro-inflammatory factors. | pnas.orgmdpi.compnas.org |
Modulation of Antigen-Presenting Cell Function
This compound can promote the activation and maturation of certain antigen-presenting cells (APCs). uniprot.orgmedchemexpress.com This is an important aspect of bridging the innate and adaptive immune responses. nih.gov
This compound induces the production of proinflammatory cytokines, including type I interferon (IFN), in plasmacytoid dendritic cells (pDCs) by triggering the degradation of NFKBIA and nuclear translocation of IRF1, both of which are required for pDC activation. uniprot.orgmedchemexpress.com High production of alpha-defensins 1-3 by immature dendritic cells appears as a host protective factor against the progression of HIV-1 infection. nih.gov
However, there are also findings suggesting complex or even inhibitory effects on certain immune cell differentiation. One report indicates that M-CSF-derived differentiation of peripheral blood monocytes into macrophages was inhibited by this compound, suggesting a role in the differentiation of hematopoietic cells. mdpi.com
Summary of this compound's modulation of APC function:
| Cell Type | Effect of this compound | Mechanism(s) | Source(s) |
| Plasmacytoid Dendritic Cells (pDCs) | Induces production of proinflammatory cytokines, including type I interferon; promotes activation. | Triggers degradation of NFKBIA and nuclear translocation of IRF1. | uniprot.orgmedchemexpress.com |
| Immature Dendritic Cells | High production is a host protective factor against HIV-1 progression. | Not explicitly detailed in provided sources regarding the mechanism of modulation, but linked to protective effect. | nih.gov |
| Monocytes | May inhibit differentiation into macrophages under certain conditions (e.g., M-CSF-derived differentiation of peripheral blood monocytes). | Not explicitly detailed in provided sources regarding the mechanism of inhibition, but linked to hematopoietic cell differentiation. | mdpi.com |
Promotion of Dendritic Cell Activation and Maturation
This compound plays a role in the activation and maturation of dendritic cells (DCs), which are crucial for bridging innate and adaptive immunity. genecards.orgnih.gov Defensins, including alpha-defensins, promote the differentiation into activated CD91(bright) dendritic cells. nih.gov Studies have shown that human neutrophil peptide 1 (HNP1) can induce the migration and maturation of human myeloid/conventional dendritic cells. genecards.org Additionally, high production of alpha-defensins 1-3 by immature DCs has been observed as a host protective factor against the progression of HIV-1 infection, suggesting their potential involvement in diagnostic, therapeutic, and preventive strategies. nih.gov Directly isolated dendritic cells have been shown to secrete alpha-defensins 1-3. nih.gov
Regulation of Cytokine and Chemokine Production
This compound influences the production of various cytokines and chemokines, contributing to the inflammatory response.
Induction of Pro-inflammatory Cytokines (e.g., IL-8, IL-6)
This compound is known to induce the production of pro-inflammatory cytokines. HNP-1 has been shown to induce IL-8 production in intestinal epithelial cells through ERK1/2-dependent mechanisms involving P2Y6 and other P2 receptors. nih.gov Alpha-defensins, including this compound, can stimulate the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α, thereby stimulating macrophages to enhance phagocytic activity. researchgate.net In rheumatoid fibroblast-like synoviocytes, alpha-defensin-1 significantly increased the mRNA expression levels of IL-6 and IL-8. nih.gov This induction was found to be dependent on the regulation of the JNK and/or ERK and NF-κB pathways. nih.gov ADP-ribosylated human neutrophil-derived peptide (HNP-1) has been identified and shown to enhance IL-8 production. uniprot.orgwikigenes.org
Influence on Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) Expression
HNP-1 has been reported to enhance the expression of transforming growth factor-beta (TGF-β) and vascular endothelial growth factor (VEGF) in lung fibroblasts. nih.gov TGF-β and VEGF are important factors involved in various biological processes, including angiogenesis and tissue remodeling. scienceopen.comnih.gov
Role in Macrophage-Driven Inflammation Regulation
This compound functions as a "molecular brake" on macrophage-driven inflammation. nih.govpnas.org This regulatory role helps ensure both pathogen clearance and the resolution of inflammation while minimizing bystander tissue damage. nih.govpnas.org While HNP-1 can stimulate monocyte adhesion and enhance their recruitment to participate in acute and chronic inflammation, studies in mice with increased this compound/DEFA3 gene dosage during sepsis did not show significant differences in inflammatory mediators like TNF-α, IL-1β, IL-6, IL-10, IFN-γ, and IL-17A, suggesting the detrimental effect in this context might not be solely attributable to a dysregulated inflammatory response. pnas.org
Chemoattractant Properties in Neutrophils
This compound possesses chemoattractant properties, particularly for neutrophils. jneurosci.organnualreviews.org Human neutrophil peptides 1 and 2 have been identified as potent neutrophil-derived chemoattractants for T-cells. wikigenes.org Studies have shown that nitric oxide (NO) and sodium nitrite (B80452) (NaNO2) can be considered factors regulating the chemoattractant properties of defensin HNP1 in neutrophils. nih.gov Defensins, in general, are known to chemoattract phagocytic cells, including neutrophils, to sites of inflammation. nih.gov
Interaction with Toll-like Receptors (TLRs) and Signaling Pathways
This compound interacts with Toll-like receptors (TLRs) and influences downstream signaling pathways. Toll-like receptors are crucial pattern recognition receptors involved in initiating innate immune responses upon recognition of pathogen-associated molecular patterns (PAMPs). cellsignal.comcusabio.comnih.gov HNP1 can activate plasmacytoid dendritic cells by triggering NF-κB and IRF1 signaling pathways. genecards.org This activation leads to the induction of proinflammatory cytokines, including type I interferon (IFN), by triggering the degradation of NFKBIA and nuclear translocation of IRF1, both of which are required for the activation of plasmacytoid dendritic cells. uniprot.org Interaction of this compound with adenovirus capsid has been shown to redirect viral particles to TLR4, thereby promoting a NLRP3-mediated inflammasome response and interleukin 1-beta (IL-1β) release. uniprot.org
Defa1 in Disease Pathogenesis
Role in Inflammatory and Autoimmune Conditions (Mechanistic Insights)
DEFA1-encoded alpha-defensins contribute to the inflammatory milieu in several conditions, influencing cellular responses and tissue pathology.
Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN) Etiopathology
Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN) are severe, life-threatening cutaneous reactions, often triggered by medications, characterized by widespread epidermal necrolysis and sloughing. nih.govnih.govmedlineplus.govmedscape.commsdmanuals.com These conditions are considered T-cell-mediated hypersensitivity reactions. nih.govnih.govmedscape.com Alpha-defensins 1-3 in T cells from patients with SJS/TEN may play a role in the etiopathology of these diseases. nih.govcusabio.com The apoptosis of keratinocytes, a hallmark of SJS/TEN, is primarily driven by cytotoxic T cells and natural killer cells, which release substances like granulysin that destroy skin cells. nih.govmedlineplus.govmedscape.com While granulysin is a key mediator of keratinocyte apoptosis, the specific mechanistic contribution of alpha-defensins from T cells in this process in SJS/TEN requires further elucidation.
Gingival Irritation Fibromas Development
Irritation fibromas are benign, exophytic growths of connective tissue in the oral cavity, typically resulting from chronic local irritation or trauma. pomdental.comipinnovative.comijcpd.com Changes in the expression pattern of this compound/3 appear to be involved in the development of gingival irritation fibromas. nih.govcusabio.comnih.gov Studies have shown significantly higher gene expression of this compound/3 in irritation fibromas compared to healthy gingiva. nih.gov This suggests that while chronic inflammation might be of less importance, alterations in this compound/3 expression are implicated in the formation of these lesions. nih.gov
Table 1: Gene Expression in Oral Irritation Fibromas vs. Healthy Gingiva
| Gene | Fold Change (Irritation Fibromas vs. Healthy Gingiva) |
| S100A7 | 11.3-fold higher |
| DEFA 1/3 | 14-fold higher |
| MMP-3 | Reduced |
| IL-1β | Reduced |
| IL-6 | Reduced |
| IL-8 | Reduced |
| TNF-α | Reduced |
| Cox-2 | Reduced |
| DOC-1 | Not profoundly down-regulated |
Data derived from research findings nih.gov.
Hepatic Fibrosis in Fatty Liver Disease
Hepatic fibrosis, the excessive accumulation of extracellular matrix in the liver, is a consequence of chronic liver injury and can progress to cirrhosis. mdpi.commdpi.com Fatty liver disease, including nonalcoholic fatty liver disease (NAFLD), is a common cause of hepatic fibrosis. mdpi.comnih.govmedscape.com HNP-1 has been shown to enhance hepatic fibrosis in fatty liver by inducing hepatic stellate cell proliferation. nih.govnih.gov While alpha-defensin expression has been negatively associated with liver steatosis in some studies, its link to augmented liver fibrosis has also been reported. nih.gov Chronic physiological expression of alpha-defensin in transgenic mice models has been associated with decreased hepatic fat accumulation but eventually induced atherosclerosis despite favorable metabolic profiles, highlighting a complex role in liver pathology. nih.gov
Atherosclerosis and Vascular Dysfunction
Atherosclerosis is a chronic inflammatory disorder of the vessel wall involving the accumulation of cholesterol, recruitment of leukocytes, and proliferation of smooth muscle cells. nih.gov this compound and its encoded peptides are implicated in the pathogenesis of atherosclerosis and vascular dysfunction. mdpi.combau.edu.lbbau.edu.lbcore.ac.uknih.govplos.orgnih.govahajournals.orgresearchgate.net Alpha-defensins 1-3 are abundant in atherosclerotic plaques and their expression levels are elevated in hypercholesterolemia and coronary heart disease patients. bau.edu.lbcore.ac.ukcusabio.comnih.govplos.orgnih.govahajournals.orgresearchgate.net They can bind to endothelial cells and accumulate in the intima of atherosclerotic vessels. plos.org
Involvement in Immuno-Inflammatory Cell Infiltration
Table 2: Association of this compound/DEFA3 Expression with Hyperlipidemia and Coronary Heart Disease
| Group | This compound/DEFA3 mRNA Expression | Plasma Alpha-Defensin 1-3 Levels |
| Hyperlipidemia | Significantly increased | Correspondingly increased |
| CHD | Significantly increased | Correspondingly increased |
| Control | Baseline | Baseline |
Data based on findings in Thai hyperlipidemia patients nih.gov.
This compound-encoded alpha-defensins are also suggested to be involved in the complex glucose-insulin metabolic pathway, with their gene expression correlating significantly with glucose levels, potentially contributing to cardiovascular complications in conditions like diabetes. bau.edu.lbbau.edu.lbbau.edu.lb
Modulation of Lipid Metabolism and Vascular Reactivity
Alpha-defensins, including this compound, have been suggested as modulators of cholesterol metabolism and vascular function. ahajournals.orgnih.gov Studies have investigated the association between circulating levels of this compound-3 and serum lipids and vascular reactivity in humans. ahajournals.orgnih.gov Research in apparently healthy men indicated that subjects in the highest quartile for plasma this compound-3 had significantly reduced total and LDL-cholesterol compared to those in the lowest quartile. ahajournals.orgnih.gov These associations with serum lipids remained significant even after adjusting for factors such as age, body mass index, insulin (B600854) sensitivity, and smoking. ahajournals.orgnih.gov Furthermore, endothelium-independent vasodilation was observed to increase with increasing circulating this compound-3 levels. ahajournals.orgnih.gov This association was independent of age, body mass index, serum cholesterol, insulin sensitivity, or smoking. ahajournals.orgnih.gov These findings suggest that circulating this compound-3 are associated with serum cholesterol and vascular reactivity in humans, potentially having clinical implications in individuals with hypercholesterolemia or vascular dysfunction. ahajournals.orgnih.gov Alpha-defensins have been shown to bind to LDL particles and stimulate their uptake and degradation by vascular cells, potentially involving the LDL-receptor and the LDL-receptor-related protein/α2-macroglobulin receptor, for which alpha-defensins have been shown to be ligands. ahajournals.orgresearchgate.net
Presence in Carotid Atherosclerotic Plaque Secretomes
Neutrophil defensin (B1577277) 1 (this compound) has been identified as being present at increased levels in carotid atherosclerotic plaque secretomes. cusabio.comnih.govresearchgate.netnih.gov A proteomic study comparing the protein secretion profile of carotid atherosclerotic plaque and non-atherosclerotic mammary artery secretomes found increased levels of neutrophil defensin 1, along with apolipoprotein E, clusterin, and zinc-alpha-2-glycoprotein, in the carotid atherosclerotic plaque secretomes. nih.gov These findings were validated through ELISA assays. nih.gov Differentially secreted proteins in these secretomes were found to be involved in pathways such as focal adhesion and leukocyte transendothelial migration. nih.gov The presence of increased levels of this compound in carotid atherosclerotic plaque secretomes suggests a potential role for this peptide in the local inflammatory and remodeling processes within atherosclerotic lesions. nih.gov
Contribution to Infectious Disease Susceptibility and Progression (Mechanistic Insights)
This compound, as a key antimicrobial peptide, plays a significant role in the host defense against infectious diseases. maayanlab.cloud Its contribution to susceptibility and progression involves complex mechanisms, including gene dose-dependent effects and the induction of specific cell death pathways like pyroptosis.
Urinary Tract Infections (UTIs) and Gene Dose-Dependent Effects
DNA copy-number variations (CNVs) in the DEFA1A3 locus, which includes this compound, have been associated with susceptibility and outcomes in infectious diseases, including urinary tract infections (UTIs). genecards.orgresearchgate.netnih.gov Studies have indicated that children with lower DNA copy numbers of DEFA1A3 were more susceptible to UTIs. genecards.orgresearchgate.netnih.gov Research using transgenic mouse models with varying copy numbers of the human DEFA1A3 gene has provided insights into the gene dose-dependent mechanisms of protection against uropathogenic Escherichia coli (UPEC) UTIs. genecards.orgnih.govpnas.org In these models, higher mRNA expression of DEFA1A3 in kidney and bladder tissues correlated with a lower bacterial burden after UPEC challenge. nih.govpnas.org This suggests that DEFA1A3 directly contributes to protection against UPEC in a gene dosage-dependent manner, while also influencing pro-inflammatory innate immune responses. genecards.orgnih.gov The inducible expression of α-Defensin 1-3 by intercalated cells in the collecting duct has been shown to contribute to reduced urinary tract bacterial burden. nih.gov
Table 1: DEFA1A3 Gene Copy Number and Bacterial Burden in Murine UTI Model
| DEFA1A3 Gene Copies per Diploid Genome | Bacterial Burden (CFU/ml) - Bladder (6 hpi) | Bacterial Burden (CFU/ml) - Kidneys (6 hpi) |
| 0 (Wild-type) | Higher | Higher |
| 4 (Hemizygous) | Significantly Lower researchgate.netpnas.org | Significantly Lower researchgate.netpnas.org |
| 8 (Homozygous) | Lower | Lower |
Note: Data is representative of findings from murine models of UPEC superinfection challenge. nih.govpnas.org
Sepsis Pathogenesis and Endothelial Pyroptosis
This compound is implicated in the pathogenesis of sepsis, a life-threatening condition resulting from a dysregulated host response to infection. pnas.orgnih.govnih.gov
High Copy Number Association with Disease Severity
Increased copy number of the this compound/DEFA3 genes has been identified as a risk factor for organ dysfunction during sepsis development. pnas.orgnih.govnih.govinfectioncontroltoday.compnas.org Genetic association studies have shown that individuals with a high genetic copy number of this compound/DEFA3 are more susceptible to severe sepsis. pnas.orgnih.govinfectioncontroltoday.com Transgenic mouse models with high copy numbers of this compound/DEFA3, encoding human neutrophil peptides 1-3 (HNP1-3), exhibit more severe sepsis outcomes, including increased vital organ damage and mortality, compared to mice with low copy numbers or wild-type mice. pnas.orgnih.gov This increased severity is linked to more extensive endothelial barrier dysfunction and endothelial cell pyroptosis after sepsis challenge. pnas.orgnih.gov
Table 2: this compound/DEFA3 Copy Number and Sepsis Severity
| This compound/DEFA3 Copy Number | Association with Sepsis | Outcome |
| High (>8 copies in humans) | Increased susceptibility to severe sepsis infectioncontroltoday.com | More severe organ dysfunction pnas.orgnih.gov |
| High (in transgenic mice) | More severe sepsis pnas.orgnih.gov | Increased vital organ damage and mortality pnas.orgnih.gov |
Induction of Endothelial Cell Pyroptosis (e.g., via P2X7 Receptor, Caspase-1, NLRP3 Inflammasome)
A key mechanism by which this compound contributes to sepsis severity is through the induction of endothelial cell pyroptosis. pnas.orgnih.govnih.govpnas.orgresearchgate.netfrontiersin.org Human neutrophil peptide-1 (HNP-1), encoded by this compound, induces endothelial cell pyroptosis via the P2X7 receptor. pnas.orgnih.govpnas.orgresearchgate.netfrontiersin.org This process involves the activation of the canonical caspase-1 in a NLRP3 inflammasome-dependent manner. pnas.orgnih.govpnas.orgresearchgate.netfrontiersin.org The P2X7 receptor, an ATP-gated ion channel, plays a critical role in initiating this pathway. pnas.orgnih.govpnas.orgresearchgate.netfrontiersin.orgnih.gov Activation of P2X7 by HNP-1 leads to the assembly of the NLRP3 inflammasome, which in turn activates caspase-1. pnas.orgnih.govpnas.orgresearchgate.netfrontiersin.orgnih.gov Activated caspase-1 then cleaves gasdermin D, and the N-terminal fragment of gasdermin D forms pores in the cell membrane, leading to pyroptosis and the release of pro-inflammatory mediators. frontiersin.orgnih.gov Studies have shown that functional blockade of HNP1-3 can rescue mice with high copy numbers of this compound/DEFA3 from lethal sepsis, highlighting the importance of this pathway in disease pathogenesis. pnas.orgnih.gov
Figure 1: Proposed Mechanism of HNP-1 Induced Endothelial Pyroptosis in Sepsis
(Conceptual representation based on search results)
HNP-1 binds to P2X7 Receptor on Endothelial Cell -> Activation of P2X7 Receptor -> Assembly of NLRP3 Inflammasome -> Activation of Caspase-1 -> Cleavage of Gasdermin D -> Formation of Membrane Pores by Gasdermin D N-terminal -> Endothelial Cell Pyroptosis and Release of Pro-inflammatory Mediators -> Endothelial Barrier Dysfunction and Increased Sepsis Severity. pnas.orgnih.govpnas.orgresearchgate.netfrontiersin.orgnih.gov
Susceptibility to Hospital-Acquired Infections
Genetic variations in the this compound gene, specifically in its copy number (CNV), have been linked to susceptibility to hospital-acquired infections (HAIs) in critically ill patients. Studies have investigated the association between this compound/DEFA3 CNV and the incidence of HAIs. In a study involving critically ill patients, lower this compound/DEFA3 copy number (CNV < 7) was significantly more prevalent in patients with HAIs compared to controls. nih.govnih.gov The median this compound/DEFA3 copy number was found to be lower in patients with HAIs (median of 6) than in control groups (median of 8). nih.govnih.gov This suggests that a decreased copy number of this compound/DEFA3 contributes to a higher susceptibility to HAIs in this vulnerable patient population. nih.govnih.gov The this compound/DEFA3 CNV has been identified as a significant hereditary factor for predicting HAIs. nih.govnih.gov
The association between lower this compound/DEFA3 copy number and increased susceptibility to HAIs in critically ill patients indicates the involvement of host genetic factors in the development of these infections. cusabio.com
Modulatory Role in Viral Infections (e.g., HIV-1, SARS-CoV-2)
This compound has demonstrated a modulatory role in various viral infections, including HIV-1 and SARS-CoV-2.
In the context of HIV-1 infection, alpha-defensin-1 has been shown to inhibit viral replication. nih.govresearchgate.net Studies suggest that in the absence of serum, alpha-defensin-1 may directly interact with the virus. nih.govresearchgate.net However, in the presence of serum, its inhibitory effects appear to be mediated through cellular mechanisms, specifically by interfering with cell signaling pathways, such as protein kinase C (PKC), that are essential for viral replication. researchgate.netgenomicsengland.co.uk This suggests that alpha-defensin-1 inhibits HIV-1 infection after the virus has entered the cell. nih.gov
Regarding SARS-CoV-2, the virus responsible for COVID-19, elevated levels of alpha-defensins, including this compound, have been associated with disease severity. nih.govresearchgate.net Research indicates that this compound can inhibit SARS-CoV-2 infection. researchgate.net This inhibition may occur by interfering with protein kinase C expression, primarily during the virus replication phase rather than during entry into host cells. researchgate.net Furthermore, in silico studies have suggested that human alpha-defensins 1, 2, 3, and 5 may have a higher affinity for the SARS-CoV-2 spike protein than the spike protein has for ACE2, potentially offering a protective mechanism against viral infection in lung tissue. genomicsengland.co.uk Conversely, some studies have observed a downregulation of certain defensin genes, including DEFA1B (an alpha-defensin gene), in SARS-CoV-2 positive swab samples, suggesting that the innate immunity provided by defensins might be compromised during infection, potentially contributing to disease progression. medrxiv.org
This compound in Cancer Biology (Mechanisms of Action, excluding diagnostics/prognostics)
This compound is implicated in cancer biology through various mechanisms, primarily related to aberrant expression and its influence on tumor growth and invasion.
Aberrant Expression in Various Malignancies (e.g., Oral Squamous Cell Carcinoma, Colorectal, Bladder, Renal Cell, Gastric)
Aberrant expression of this compound has been observed in a range of malignancies. Overexpression of this compound has been reported in cancers such as bladder cancer, colorectal cancer, and renal cell carcinoma. nih.govnih.gov In gastric cancer, the expression levels of this compound-3 have been found to be significantly increased in tumor tissues compared to adjacent normal mucosa. nih.gov
In oral squamous cell carcinoma (OSCC), this compound is notably overexpressed, particularly at the invasive tumor front (ITF) of collective cancer invasion. nih.goviiarjournals.orgnih.gov Microarray analysis comparing gene expression in the ITF and tumor center (TC) of OSCC revealed a significantly higher expression of this compound in the ITF. nih.goviiarjournals.org
While some studies have investigated the expression of various defensin family genes in OSCC, one preliminary study indicated that among six defensin-family genes, only DEFB1 showed significant dysregulation in OSCC tumor tissues compared to healthy controls, while this compound and others were not differentially expressed. researchgate.net However, other research strongly supports the overexpression of this compound in OSCC, particularly at the invasive front. nih.goviiarjournals.orgnih.gov
The differential expression of this compound in these various cancer types suggests its potential involvement in their development and progression.
Promotion of Cancer Cell Invasion and Tumor Growth
This compound plays a role in promoting cancer cell invasion and tumor growth. Studies, particularly in oral squamous cell carcinoma, have demonstrated that this compound is crucial for these processes. nih.goviiarjournals.orgnih.govresearchgate.net Depletion of this compound expression in OSCC cell lines has been shown to significantly reduce their invasiveness and inhibit tumor growth in experimental models. nih.goviiarjournals.orgnih.govresearchgate.net
Furthermore, exogenous this compound, such as recombinant this compound (rthis compound) or this compound derived from monocytes, can enhance the invasiveness of cancer cells. nih.goviiarjournals.orgnih.govresearchgate.net This suggests that this compound, whether produced by cancer cells themselves or cells within the tumor microenvironment, contributes to the invasive capabilities of the tumor. nih.goviiarjournals.org
The promotional effect of this compound on cancer cell invasion is mediated, at least in part, through the involvement of the JNK MAPK and NF-κB signaling pathways. nih.goviiarjournals.orgnih.govresearchgate.net Research in OSCC cells has shown that recombinant this compound significantly enhances the invasiveness of these cells via the JNK MAPK/NF-κB signaling pathway. nih.goviiarjournals.orgnih.govresearchgate.net This effect appears to be independent of changes in this compound expression within the cancer cells themselves, suggesting that extracellular this compound can activate these intracellular pathways. nih.goviiarjournals.orgnih.govresearchgate.net
Activation of the JNK MAPK pathway and nuclear translocation of NF-κB components (p50 and p65) are critical events in regulating cancer invasion and progression. nih.gov this compound's ability to activate this pathway highlights a key mechanism by which it contributes to the aggressive behavior of cancer cells.
The tumor microenvironment (TME) significantly influences the biological characteristics of cancer, including invasion and growth. nih.goviiarjournals.orgresearchgate.net The high expression of this compound observed at the invasive tumor front, an area of active interaction with the surrounding stroma, suggests that this compound expression is likely regulated by the tumor microenvironment. nih.goviiarjournals.org
Interactions between cancer cells and stromal cells within the TME, such as tumor-associated macrophages (TAMs) and other immune and inflammatory cells, can influence this compound expression and activity. nih.govresearchgate.netresearchgate.net For instance, studies have shown that co-culture of cancer cells with monocytic cells (like U937 cells) enhances cancer cell invasiveness, and this effect can be inhibited by anti-DEFA1 treatment, indicating that monocyte-derived this compound contributes to this increased invasiveness. nih.goviiarjournals.orgresearchgate.netresearchgate.net This underscores the intricate interplay between this compound, cancer cells, and the cellular components of the tumor microenvironment in promoting tumor progression. nih.goviiarjournals.orgresearchgate.net
Potential Role in Angiogenesis/Neovascularization
This compound has been suggested as a potentially important regulator of neovascularization, indicating a link between inflammation and angiogenesis. nih.gov A human extracellular matrix derived from the placenta (hPM) has been shown to induce angiogenesis in vitro and in vivo, and compositional analysis of this matrix revealed the presence of immune-related cytokines, including this compound, in near physiological ratios. ufl.edu While the precise mechanisms are still being elucidated, hPM has demonstrated a key role in angiogenesis and immune regulation. ufl.edu Studies involving endothelial cells seeded onto this matrix showed upregulation of angiogenic genes. ufl.edu
Other Disease Associations (Mechanistic Insights)
This compound's involvement extends to various other disease states, where it may exert effects through inflammatory modulation, direct interactions, or other cellular pathways.
Association with Oral Ulcers
A decrease in salivary HNP 1-3 levels might be a biological factor contributing to the predisposition to oral ulcers in patients with Behcet disease and oral infection in healthy patients. nih.govcusabio.com this compound has been found in the gingival crevicular fluid of patients with aggressive and chronic periodontitis compared to control groups. scielo.br The relatively high this compound concentration in periodontitis gingival crevicular fluid compared to normal fluid is thought to result from the inflammatory response. nih.gov this compound is known to be involved in innate host inflammatory defense by promoting neutrophil recruitment, enhancing pro-inflammatory cytokine production, and activating complement. nih.gov
Potential Link to Bell's Palsy and Ramsay Hunt Syndrome
Alpha-Defensin (this compound) was identified as the most differentially overexpressed gene in a sample, and it may be related to the onset of Bell's palsy and Ramsay Hunt Syndrome. nih.gov Bell's palsy and Ramsay Hunt syndrome are major causes of acute peripheral facial palsy. entokey.com Ramsay Hunt syndrome is caused by the reactivation of the varicella zoster virus (VZV), while Bell's palsy is defined as acute peripheral facial palsy of unknown cause, although recent studies suggest herpes simplex virus (HSV) type 1 as a major cause. entokey.com The mechanism of facial paralysis in Bell's palsy involves the causative virus existing within the facial nerve. tampabayhearing.com In Ramsay Hunt syndrome, the virus lies dormant in the geniculate ganglion and primarily reactivates along the facial nerve. nih.gov
Modulation in Hypercholesterolemia
The expression of alpha-defensins 1, 2, and 3 is reported to be up-regulated in hypercholesterolemia. nih.govcusabio.com In apparently healthy White men, decreased circulating this compound-3 was associated with higher total and LDL-cholesterol concentrations. ahajournals.org Subjects in the highest quartile for plasma this compound-3 were found to have significantly reduced total and LDL-cholesterol compared to those in the lowest quartile. ahajournals.org These associations persisted even after adjusting for factors like age, body mass index, insulin sensitivity, and smoking. ahajournals.org Alpha-defensins may have clinical implications in patients with hypercholesterolemia or vascular dysfunction. ahajournals.org
Involvement in Glucose-Insulin Metabolic Pathways in Diabetes
Elevated this compound levels in diabetes have been observed and are independent of this compound copy numbers. nih.govcusabio.com While this compound has known roles in inflammatory and metabolic processes, one study did not find significant differences in this compound levels between patients with and without diabetic autonomic neuropathy (DAN). mdpi.comnih.gov However, other studies suggest a link between this compound and metabolic pathways. For instance, this compound was linked to multiple immune-related pathways in a study investigating prodromal features in metabolic syndrome. nih.gov Systemic inflammation is known to block insulin signaling pathways, leading to insulin resistance and glucose intolerance, which are drivers for hepatic steatosis. frontiersin.org Vitamin D signaling, which is critical for regulating ileal defensins like this compound in mice, has been associated with metabolic syndrome and non-alcoholic fatty liver diseases (NAFLD). frontiersin.org
Association with Alzheimer's Disease Neuropathology
This compound has been reported as a genetic signature with effective overexpression in the substantia nigra in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). aimspress.com Neurodegenerative diseases involve the loss of structure or function of neurons, including neuronal death. aimspress.com Accurate biomarkers are needed for the diagnosis and understanding of the progression of these disorders. aimspress.com this compound has been proposed as a peripheral marker for diagnosing a neurodegenerative disease. wipo.int While some studies suggest alpha defensins are only released by neutrophils and their impact in the central nervous system might be underestimated, others have identified the significant upregulation of this compound expression levels in microvesicles/exosomes isolated from the cerebrospinal fluid of patients with acute bilirubin (B190676) encephalopathy, suggesting a potential immunomodulatory and anti-inflammatory neuroprotective function. spandidos-publications.comoup.com
Evolutionary Biology of Defa1
Phylogenetics and Gene Duplication Events
Phylogenetic analyses of mammalian alpha-defensin genes reveal complex evolutionary relationships shaped by frequent gene duplication events. nih.govwikipedia.orgwikipedia.orgcloudna.cnnih.govwikipedia.orguniprot.orgnih.gov The alpha-defensins are believed to have originated from beta-defensins through gene duplication and subsequent divergence. nih.govwikipedia.orgwikipedia.orgnih.govuniprot.orgnih.gov Within the alpha-defensin family, phylogenetic trees show distinct clustering patterns, often reflecting both tissue-specific expression (myeloid vs. enteric) and species-specific expansions. nih.govwikipedia.orgcloudna.cnnih.govwikipedia.orgnih.govgoogle.com Gene duplication is a primary mechanism driving the expansion and diversification of this gene family, providing raw material for the evolution of novel functions. genecards.orgnih.govwikipedia.orgwikipedia.orgcloudna.cnnih.govwikipedia.orguniprot.orgnih.govgenecards.orggenecards.orglibretexts.org
Birth-and-Death Evolution Model
The evolution of multigene families, including the defensins, is often described by the birth-and-death model of evolution. cloudna.cnwikipedia.orguniprot.orggoogle.comuniprot.orgnih.govnih.gov This model posits that new genes are created by gene duplication, and these duplicates either persist and acquire new functions or become pseudogenes and are eventually eliminated from the genome. cloudna.cnwikipedia.orgnih.govnih.gov Unlike the concerted evolution model where gene copies within a family evolve homogenously, the birth-and-death model allows for the independent evolution and diversification of individual gene members, driven by natural selection. cloudna.cnwikipedia.orgnih.gov This model is supported by the observation of both functional genes and pseudogenes within defensin (B1577277) clusters and the greater sequence divergence between gene copies compared to orthologous genes in different species. cloudna.cnwikipedia.org The frequent gene conversion, interlocus recombination, gene duplication, and pseudogenization events observed in defensin loci are consistent with the birth-and-death evolutionary process. cloudna.cn
Species-Specific Cluster Diversification
Diversification within alpha-defensin gene clusters often exhibits species-specific patterns, particularly evident in nonprimate mammals like rodents. nih.govwikipedia.orgcloudna.cnnih.govwikipedia.orgnih.govgoogle.com In contrast, primate alpha-defensins tend to form distinct subclusters that existed before the divergence of primate species, although species-specific duplications have also occurred within these lineages. nih.govwikipedia.orgcloudna.cnnih.govwikipedia.orgnih.govgoogle.com For instance, species-specific duplications of DEFA1 have been observed in orangutans, chimpanzees, and humans. cloudna.cngoogle.com This species-specific diversification is thought to be a response to the unique microbial challenges encountered in different ecological niches. nih.govwikipedia.orgwikipedia.orgnih.govnih.gov
Conservation Across Species
Despite the dynamic nature of defensin gene evolution, the alpha-defensin loci, including this compound, show conserved syntenic relationships across mammalian genomes. nih.govwikipedia.orgwikipedia.orgnih.govnih.gov
Persistence of High Copy Numbers in Great Apes
A notable feature in the evolution of this compound, particularly in great apes, is the persistence of high copy numbers. genecards.orggenecards.orgcloudna.cndovepress.comunit.nocanada.cagenecards.org In humans, the combined copy number of this compound and DEFA3 genes can vary significantly among individuals, ranging from four to eleven copies per diploid genome. genecards.orggenecards.orgcloudna.cndovepress.comunit.no this compound specifically appears to be present at high copy numbers in all great apes studied, including chimpanzees, gorillas, and orangutans. genecards.orggenecards.orgcloudna.cnunit.nogenecards.org This maintenance of multiple gene copies throughout great ape evolution suggests a potential evolutionary advantage. genecards.orggenecards.org High copy numbers in tandem arrays may facilitate the generation of novel gene functions through mechanisms like recombination and gene conversion, while simultaneously preserving existing functions on the same haplotype. genecards.orggenecards.orggenecards.org
Presented below is a table illustrating the observed copy numbers of this compound in various great ape species:
Observed this compound Copy Numbers in Great Apes
| Species | Observed Copy Number Range (per diploid genome) | Source Individuals |
|---|---|---|
| Human | 4-11 (this compound/DEFA3 combined) | 111 (UK) |
| Chimpanzee | High copy number (e.g., 8) | Single individual |
| Orangutan | High copy number (e.g., 11) | Single individual |
| Gorilla | High copy number (e.g., 3) | Single individual |
| Gibbon | High copy number (e.g., 5) | Single individual |
Note: Copy numbers for species other than human are based on limited sample sizes. unit.nogenecards.org
Adaptive Evolution and Functional Divergence
The alpha-defensin gene family, including this compound, has undergone adaptive evolution, driven by positive diversifying selection. nih.govwikipedia.orgwikipedia.orgcloudna.cnnih.govwikipedia.orguniprot.orgnih.govgoogle.comlibretexts.organtibodies-online.com This selective pressure primarily acts on the region encoding the mature peptide, which is directly involved in antimicrobial activity and interaction with pathogens. nih.govwikipedia.orgwikipedia.orgnih.govnih.govlibretexts.org In contrast, the signal and prosegment sequences, involved in protein processing and localization, tend to be more conserved. nih.govwikipedia.orgwikipedia.orgnih.govnih.gov
Functional divergence analysis reveals that different alpha-defensin clusters have experienced varying functional constraints, leading to specialized antimicrobial spectra. cloudna.cnwikipedia.orguniprot.orggoogle.com For instance, the type I functional divergence sites in simian myeloid alpha-defensins, such as this compound, are located in the mature peptide, suggesting altered functional constraints on this region. cloudna.cnwikipedia.orguniprot.orggoogle.com This ongoing process of adaptive evolution and functional divergence allows species to better combat the ever-evolving array of pathogens they encounter in their specific environments. nih.govwikipedia.orgwikipedia.orgcloudna.cnnih.govnih.gov The presence of multiple, divergent alpha-defensins within a species is hypothesized to provide a broader range of defense capabilities. nih.govwikipedia.orgwikipedia.orgnih.govnih.gov
PubChem CIDs for Mentioned Compounds:
Selective Pressures Shaping Defensin Genes
The evolution of defensin genes, including this compound, is significantly shaped by selective pressures, primarily driven by the ongoing arms race between host immune systems and rapidly evolving pathogens. frontiersin.orgcdnsciencepub.com This dynamic interaction favors the diversification of antimicrobial peptides to maintain effective defense against a wide array of microbial challenges. plos.orgphysiology.orgphysiology.orgnih.gov
Gene duplication and rapid evolution are characteristic features of the α-/θ-defensin multigene family. plos.orgresearchgate.net Species-specific duplication or pseudogenization within defensin gene clusters suggests that the antimicrobial spectrum is constantly shifting, likely in response to the ever-changing pathogen environment. plos.org
Studies analyzing selection pressures on defensin genes have revealed complex patterns. While some regions or periods of evolution may be under purifying selection to maintain essential functions, others, particularly the mature peptide regions responsible for direct interaction with microbes, show evidence of positive selection. plos.orgphysiology.orgphysiology.orgnih.govnih.govresearchgate.net Positive selection on the mature peptides is likely a result of the strong selective pressure exerted by variable microbes. plos.org
For simian myeloid alpha-defensin clusters, type I sites (indicating positive selection) in this compound are located in the mature peptide, suggesting a specific altered functional constraint on this region. plos.org In contrast, type I sites in DEFA8 and DEFA4 are located in the signal-prosegment. plos.org
The presence of multiple, divergent subsets of alpha-defensins in each species is thought to help animals better cope with different microbial challenges in their ecological niches. physiology.orgphysiology.orgnih.gov
Research on beta-defensins also provides insights into the selective pressures on defensin genes, showing evidence of strong positive selection soon after gene duplication in an ancestral mammalian genome. nih.govresearchgate.net During the divergence of primates, variable selective pressures, including both negative and positive selection, have acted on beta-defensin genes in different lineages. nih.govresearchgate.net Positive selection appears to have been more common in the rodent lineage, accompanying the birth of novel rodent-specific beta-defensin gene clades. nih.govresearchgate.net Sites in the second exon of beta-defensins, subject to positive selection, are implied to be important for functional diversity. nih.govresearchgate.net
Copy number variation (CNV) at the DEFA1A3 locus is another aspect influenced by selective pressures. nih.govgenenames.org The persistence of high copy number throughout great ape evolution suggests that arrays of genes may preserve a more diverse pool of variant sequences than simple duplication, potentially facilitating the combinatorial emergence of novel genes through recombination. researchgate.netoup.com
Emergence of Novel Gene Functions
Gene duplication has played a significant role in the evolution of new gene functions, allowing organisms to adapt to new environments. pnas.org The existence of diverse multigene families, like the defensins, provides evidence of numerous gene duplication events followed by functional diversification. pnas.org
While the primary role of defensins is antimicrobial activity, they have acquired a variety of other functions in vertebrates, including cell signaling, reproduction, and even influencing mammalian coat color in other species. frontiersin.orgresearchgate.netresearchgate.net This functional diversification can occur among paralogs generated by gene duplications and also in orthologs formed by speciation. frontiersin.org
The rapid evolution and diversification of mammalian alpha-defensins, primarily driven by repeated gene duplication and positive diversifying selection, have contributed to the current repertoires of this gene family in different species. physiology.orgphysiology.orgnih.gov The presence of phylogenetically distinct subsets of alpha-defensins within each species, often containing multiple members, is a result of this process. physiology.orgphysiology.orgnih.gov
The this compound and DEFA3 genes, which are highly similar and exist in a variable copy number array, exemplify how gene duplication and subsequent variation can contribute to functional potential. nih.govgenenames.orgresearchgate.net The persistence of both coding and non-coding repeat variants within the this compound/DEFA3 array, which can be shuffled by recombination, suggests a mechanism for the combinatorial emergence of novel genes by recombining variants that originated on distinct repeats. researchgate.netoup.com This model proposes that duplicated genes in variant tandem arrays may have a greater potential for creating new functions through recombination and gene conversion compared to simple duplications, while still preserving existing functions. genenames.orgoup.com
In addition to direct antimicrobial effects, this compound has been shown to interact with bacterial cell wall synthesis precursors and inhibit viral infection by interfering with viral disassembly. uniprot.org These diverse activities highlight the functional breadth that has emerged within the defensin family. Furthermore, this compound has been implicated in promoting a NLRP3-mediated inflammasome response and interleukin 1-beta release upon interaction with adenovirus. uniprot.org
The evolution of defensins from ancestral big defensin genes through mechanisms like exon shuffling or intronization also points to the emergence of new gene structures and functions over evolutionary time. researchgate.net
Advanced Research Methodologies and Model Systems
In Vitro Cellular Models
In vitro models offer controlled environments to investigate the specific effects of DEFA1 on cellular behavior and signaling pathways. These include immortalized cell lines and primary cell cultures, which, when combined with genetic manipulation techniques, allow for detailed mechanistic studies.
Immortalized cell lines serve as consistent and reproducible systems for studying the function of this compound.
HCT116: The human colon cancer cell line HCT116 has been utilized to study the role of this compound in innate immunity. Research has shown that HCT116 cells secrete this compound in response to infection with Trypanosoma cruzi. This secreted defensin (B1577277) can inhibit the motility of the parasite and plays a significant role in reducing cellular infection nih.gov.
YD10B and U937: The YD10B oral squamous cell carcinoma (OSCC) cell line has been central to understanding this compound's role in cancer progression iiarjournals.org. Studies have demonstrated that this compound is overexpressed at the invasive front of tumors iiarjournals.org. In co-culture experiments, the human monocytic cell line U937 was used to model the tumor microenvironment. It was found that this compound derived from U937 cells significantly enhanced the invasiveness of YD10B cancer cells iiarjournals.org. This effect was inhibited by an anti-DEFA1 antibody, confirming that monocyte-derived this compound exacerbates cancer cell invasion iiarjournals.org. Furthermore, recombinant this compound was shown to enhance the invasiveness of YD10B cells through the JNK MAPK/NF-κB signaling pathway iiarjournals.org.
HL-60: The human promyelocytic leukemia cell line HL-60 is a well-established model for studying myeloid cell differentiation into granulocytes or monocytes/macrophages nih.govnih.gov. While this compound is predominantly expressed in neutrophils, specific experimental findings detailing the use of HL-60 cells to directly study this compound's function are not extensively documented in the provided research. However, given their capacity to differentiate into neutrophil-like cells, they represent a potential model system for future this compound research nih.govnih.govfrontiersin.org.
| Cell Line | Cell Type | Key Research Finding Related to this compound |
|---|---|---|
| HCT116 | Human Colon Carcinoma | Secretes this compound in response to Trypanosoma cruzi infection, which inhibits parasite motility and reduces infection nih.gov. |
| YD10B | Human Oral Squamous Cell Carcinoma | This compound expression is suppressed to study its role in cancer invasion and tumor growth. Reduced this compound leads to decreased invasiveness iiarjournals.org. |
| U937 | Human Monocytic Leukemia | Used in co-culture to show that monocyte-derived this compound enhances the invasiveness of YD10B cancer cells iiarjournals.org. |
Primary cells, isolated directly from tissues, provide a more physiologically relevant context for studying this compound's functions compared to immortalized cell lines.
Dendritic Cells (DCs): Research indicates that this compound (as HNP-1) acts as an alarmin that can activate plasmacytoid dendritic cells (pDCs), a subset of DCs, by triggering NF-κB and IRF1 signaling pathways nih.gov. This activation leads to the production of IFNα nih.gov. Furthermore, studies have shown that directly isolated DCs secrete alpha-defensins 1-3, and that defensins can promote the differentiation of DCs into an activated state nih.gov.
Macrophages: The interaction between this compound and macrophages is crucial for innate immunity. Studies have demonstrated that defensins enable macrophages to inhibit the intracellular proliferation of pathogens like Listeria monocytogenes nih.gov. This compound appears to function as a "molecular brake" on inflammation driven by macrophages, which helps in clearing pathogens while minimizing tissue damage nih.gov.
Intestinal Epithelial Cells (IECs): In the context of the gut mucosa, this compound has been shown to modulate the inflammatory response of intestinal epithelial cells. Specifically, HNP-1 induces the production of the chemokine IL-8 in IECs through a mechanism involving P2Y6 and other P2 receptors, as well as the ERK1/2 pathway nih.gov.
Gene silencing techniques are powerful tools for elucidating the specific contribution of this compound to cellular processes.
RNA Interference (shRNA): To investigate the direct role of this compound in oral squamous cell carcinoma, researchers have established stable YD10B cell lines with depleted this compound expression. This was achieved by transducing the cells with lentiviral particles containing short hairpin RNA (shRNA) constructs specifically targeting this compound mRNA iiarjournals.orgresearchgate.net. Four unique 29-mer shRNA constructs were used to create the knockdown cell lines researchgate.net. The successful suppression of this compound protein expression in these cells led to significantly reduced invasiveness and tumor growth, providing direct evidence of this compound's critical role in cancer progression iiarjournals.orgresearchgate.net.
In Vivo Animal Models (excluding clinical human trials)
In vivo animal models are indispensable for studying the systemic effects of this compound and its relevance in a whole-organism context.
Since the this compound/DEFA3 genes are present only in some primates and humans, transgenic mouse models are essential for studying their in vivo function.
This compound/DEFA3 Transgenic Mice: To investigate the impact of this compound/DEFA3 gene copy number variation (CNV) on disease, a transgenic mouse model was created that expresses human this compound/DEFA3 pnas.org. These mice were generated through the microinjection of a P1 artificial chromosome construct containing the human genes into fertilized oocytes pnas.org. This approach resulted in two independent founder lines carrying 6 and 48 copies of the this compound/DEFA3 genes, respectively pnas.org. These models demonstrated neutrophil-specific expression of the peptides and were instrumental in showing that a high copy number of this compound/DEFA3 worsens the severity of sepsis by increasing endothelial barrier dysfunction and inducing endothelial cell pyroptosis pnas.org.
| Transgenic Model | Method of Generation | Key Finding | Gene Copy Number |
|---|---|---|---|
| This compound/DEFA3 Expressing Mouse | Microinjection of P1 artificial chromosome with human this compound/DEFA3 genes | High gene copy number worsens sepsis severity and mortality due to increased endothelial damage pnas.org. | Two founder lines established: Low Copy Number (6 copies) and High Copy Number (48 copies) pnas.org. |
Xenograft models, where human cells are transplanted into immunodeficient mice, are widely used to study cancer progression in an in vivo setting.
Molecular and Biochemical Assays
Advanced research on the chemical compound this compound relies on a variety of sophisticated molecular and biochemical assays to elucidate its expression, quantification, and functional roles. These techniques are crucial for understanding its involvement in physiological and pathological processes.
Gene Expression Profiling (e.g., Microarray, QuantSeq 3' mRNA Sequencing, RT-qPCR)
Gene expression profiling has been instrumental in identifying the differential expression of this compound in various biological contexts. Microarray analysis, for instance, has been employed to compare gene expression between the invasive tumor front (ITF) and the tumor center (TC) in cases of collective cancer invasion. iiarjournals.org One such study revealed a significantly higher signal intensity for this compound at the ITF compared to the TC, with an average signal of 94.924 in the ITF and 27.514 in the TC, representing a 3.45-fold increase. iiarjournals.org This highlights the spatial regulation of this compound expression within the tumor microenvironment.
Further insights into this compound gene expression have been gained through QuantSeq 3' mRNA sequencing. This method was utilized to analyze gene profiling in cancer cells and secreted proteins during co-culture with monocytic cells, confirming the role of monocyte-derived this compound in increasing the invasiveness of cancer cells. iiarjournals.orgnih.gov The table below summarizes the findings from a microarray analysis comparing gene expression at the invasive tumor front and the tumor center.
| Gene | Location | Average Signal Intensity | Fold Change (ITF vs. TC) |
|---|---|---|---|
| This compound | Invasive Tumor Front (ITF) | 94.924 | 3.45 |
| This compound | Tumor Center (TC) | 27.514 |
Protein Detection and Quantification (e.g., LC-MS/MS, ELISA, Western Blot)
A range of immunoassays and spectrometric techniques are employed for the detection and quantification of the this compound protein. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used for proteomic analysis of biological fluids, such as gingival crevicular fluid (GCF), to identify and quantify proteins like this compound. nih.gov In one study, LC-MS/MS analysis revealed a 2.743-fold higher abundance of this compound in the GCF of patients with periodontitis compared to healthy individuals. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying this compound concentrations in various samples, including serum, plasma, and cell culture supernatants. assaygenie.comassaygenie.comebiohippo.com For example, an ELISA analysis detected this compound at a concentration of 286.5±20.14 ng/ml in the culture medium of U937 monocytic cells, while it was not found at significant levels in the culture medium of cancer cells. iiarjournals.orgnih.gov This suggests that monocytic cells are a source of secreted this compound in the tumor microenvironment. iiarjournals.orgnih.gov
Western blot analysis is another key technique for detecting this compound protein. It has been used to confirm the presence of this compound in various cell and tissue lysates. researchgate.netptglab.com For instance, Western blotting with a this compound-specific primary antibody has been performed on proteins extracted from GCF samples, showing higher levels of this compound in patients with periodontitis. researchgate.net The following table presents a summary of this compound quantification in different biological samples using ELISA.
| Sample Type | Condition | This compound Concentration (ng/mL) | Detection Method |
|---|---|---|---|
| Gingival Crevicular Fluid (GCF) | Periodontitis | 911.37 ± 391.05 | ELISA |
| Gingival Crevicular Fluid (GCF) | Healthy | 35.54 ± 30.64 | ELISA |
| U937 Cell Culture Medium | - | 286.5 ± 20.14 | ELISA |
Functional Assays (e.g., Transwell Invasion Assays)
To investigate the functional role of this compound, particularly in cell migration and invasion, Transwell invasion assays are commonly utilized. iiarjournals.orgresearchgate.netsnapcyte.com These assays assess the ability of cells to move through a porous membrane, which can be coated with an extracellular matrix-like substance to simulate invasion. gbo.comcorning.com
In the context of cancer research, Transwell assays have demonstrated that this compound plays a significant role in promoting cancer cell invasion. iiarjournals.orgresearchgate.net Studies have shown that the invasive activity of oral squamous cell carcinoma (OSCC) cells is significantly reduced when this compound expression is depleted. iiarjournals.orgnih.gov Conversely, co-culturing cancer cells with this compound-secreting monocytic cells or treating them with recombinant this compound (rthis compound) enhances their invasiveness. iiarjournals.orgiiarjournals.org For example, treatment with 2 μg/ml or 10 μg/ml of rthis compound increased the number of invading cancer cells. iiarjournals.org The data from a representative Transwell invasion assay is detailed in the table below.
| Cell Line | Treatment | Relative Invasion (%) |
|---|---|---|
| YD10B (siCon-WT) | Control | 100 |
| YD10B (sithis compound-A) | This compound Depletion | Significantly Reduced |
| YD10B (sithis compound-B) | This compound Depletion | Significantly Reduced |
| YD10B (siCon-WT) | + rthis compound (2 μg/ml) | Increased |
| YD10B (siCon-WT) | + rthis compound (10 μg/ml) | Increased |
Recombinant Protein Production and Characterization
The production of recombinant this compound protein is essential for conducting functional studies and for use as a standard in various assays. thermofisher.comorigene.com E. coli is a commonly used expression system for producing recombinant human this compound. cusabio.combiomatik.combetalifesci.comtargetmol.com The recombinant protein is often produced with a tag, such as a Glutathione S-transferase (GST) or a His-tag, to facilitate purification and detection. cusabio.combiomatik.com
The characterization of recombinant this compound typically involves confirming its purity and molecular weight. Purity is often assessed by SDS-PAGE and can be greater than 90%. cusabio.comtargetmol.com The theoretical molecular weight of the mature human alpha-defensin 1 protein is approximately 3.4 kDa, though the size of the recombinant protein can be larger depending on the presence of fusion tags. thermofisher.com For instance, a recombinant human this compound with an N-terminal GST tag has a predicted molecular weight of 37.2 kDa. cusabio.comtargetmol.com The table below summarizes the characteristics of some commercially available recombinant this compound proteins.
| Expression System | Tag | Expression Region (Amino Acids) | Predicted Molecular Weight (kDa) | Purity |
|---|---|---|---|---|
| E. coli | N-terminal GST | 1-94 | 37.2 | >90% |
| E. coli | N-terminal His | 20-94 | 16 | >90% |
| E. coli | None | 30 amino acids | 3.4 | ≥98% |
Computational and Bioinformatics Approaches
Computational and bioinformatics tools are indispensable for analyzing the evolutionary relationships and genetic characteristics of this compound.
Phylogenetic Analysis
Phylogenetic analysis is used to study the evolutionary history and relationships of genes and proteins. For the defensin family, including this compound, phylogenetic analyses have shown that vertebrate defensins likely evolved from a primordial β-defensin gene. ijpsonline.comnih.gov These analyses reveal two distinct clusters for primate and rodent α-defensins, suggesting species-specific evolution. physiology.org
Within the primate lineage, which includes humans, chimpanzees, bonobos, and gorillas, the α-defensin genes show a high degree of homology. physiology.orgoup.com Phylogenetic trees constructed from the amino acid sequences of defensin proteins indicate that α-defensins, such as this compound, form a monophyletic group, suggesting they evolved from a common ancestor. ijpsonline.com This is in contrast to β-defensins, which show wider divergence. ijpsonline.com The close evolutionary relationship between human neutrophil defensins is evident in these analyses. ijpsonline.com
Molecular Modeling and Simulation of Structure-Function
Computational methods, including molecular modeling and dynamic simulations, are pivotal in elucidating the relationship between the three-dimensional structure of Defensin Alpha 1 (this compound), also known as Human Neutrophil Peptide 1 (HNP-1), and its biological functions. These approaches provide insights at an atomic level that are often unattainable through experimental methods alone.
Molecular dynamics (MD) simulations are subsequently employed to study the conformational behavior and stability of this compound in a simulated physiological environment. tandfonline.com These simulations, often performed using software packages like GROMACS with force fields such as AMBER, track the movements of atoms over time, revealing the protein's flexibility and the stability of its structural motifs. researchgate.nettandfonline.com Studies have shown that the characteristic triple-stranded β-sheet structure of this compound is largely conserved during simulations, particularly in the C-terminal region. tandfonline.com The three intramolecular disulfide bonds are crucial for maintaining this stable fold; simulations of this compound without these bonds show a significant unfolding of the N-terminal β-strand, highlighting their importance for structural integrity. tandfonline.com
Furthermore, molecular docking is utilized to investigate the interaction of this compound with its biological targets. A key example is the docking of this compound to Lipid II, an essential precursor in the synthesis of bacterial cell walls. nih.govmdpi.com These studies, using tools like the Rosetta FlexPepDock web server, predict the binding poses and identify the key amino acid residues involved in the interaction. researchgate.netmdpi.com Such analyses have revealed that this compound and its modified analogues can interact with Lipid II, providing a molecular basis for its antimicrobial activity by inhibiting cell wall synthesis. nih.govuniprot.org By combining modeling, docking, and simulation, researchers can explore how chemical modifications might enhance the physicochemical properties and binding affinity of this compound-derived peptides, guiding the development of new antimicrobial agents. nih.gov
Table 1: Experimentally Determined Structures of this compound (HNP-1) in the Protein Data Bank (PDB) This table lists a selection of PDB IDs for this compound, which serve as foundational templates for molecular modeling and simulation studies.
| PDB ID | Experimental Method | Resolution (Å) | Description |
| 3GNY | X-ray Diffraction | 1.60 | Crystal structure of Human Neutrophil Defensin HNP1 |
| 4LBF | X-ray Diffraction | 1.95 | Crystal structure of HNP1 in complex with an anthrax lethal factor |
| 2KHT | Solution NMR | Not Applicable | Solution structure of Human Neutrophil Peptide 1 (HNP-1) |
| 3HJD | X-ray Diffraction | 2.15 | Structure of HNP1 bound to the C-terminal domain of lethal factor |
Note: The Protein Data Bank (PDB) is a repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. wikipedia.org
Analysis of Public Genomic and Expression Databases
Publicly available genomic and expression databases are invaluable resources for investigating the role of this compound in health and disease. Large-scale repositories such as The Cancer Genome Atlas (TCGA), Gene Expression Omnibus (GEO), and the Genotype-Tissue Expression (GTEx) project provide vast amounts of transcriptomic data that allow researchers to analyze this compound expression across diverse tissues and clinical conditions. nih.govfrontiersin.org
Analysis of these databases has been particularly prominent in cancer research. nih.gov Researchers utilize platforms like Oncomine and web tools like UALCAN to compare this compound mRNA expression levels in tumor tissues versus corresponding normal tissues. nih.govnih.gov For instance, studies leveraging the Oncomine database have analyzed hundreds of datasets to assess this compound expression in various cancers. nih.gov These analyses have yielded varied results; for example, in 426 studies on this compound, one reported high expression in cancer while 14 showed low expression. nih.gov More specifically, some studies have reported significantly increased expression of this compound in gastric cancer, colorectal cancer (CRC), and certain carcinomas of the salivary gland when compared to healthy tissues. nih.gov Conversely, other analyses within the same databases have not found a significant correlation between this compound expression levels and CRC. nih.gov This highlights the complexity and context-dependent nature of gene expression.
The Human Protein Atlas (HPA) database complements transcriptomic data by providing information on protein expression. nih.gov According to the HPA, this compound is a secreted protein with tissue-enriched RNA expression in the bone marrow. proteinatlas.org
Integrating data from multiple sources, such as combining tumor data from TCGA with normal tissue data from GTEx, is a common strategy to increase sample size and enhance the statistical power of differential expression analyses. frontiersin.orgresearchgate.net This approach allows for more robust comparisons between cancerous and healthy states. researchgate.net These comprehensive bioinformatic analyses help identify genes and pathways associated with disease, positioning this compound within the broader molecular context of various pathologies. frontiersin.org
Table 2: Summary of this compound Expression Findings from Public Databases This table summarizes representative findings regarding this compound gene expression in different human tissues and diseases as reported from analyses of major public databases.
| Database/Platform | Condition/Tissue | Finding | Reference |
| Oncomine | Gastric Cancer | Expression increased ~10 times in tumor tissue compared to adjacent normal mucosa. | nih.gov |
| Oncomine | Salivary Gland Cancer | Gene expression significantly increased in adenocarcinoma compared to healthy tissue. | nih.gov |
| TCGA & GTEx | Colorectal Cancer (CRC) | Some studies report increased expression in serum and tissues of CRC patients. | nih.gov |
| TCGA & GTEx | Colorectal Cancer (CRC) | Other analyses show no significant correlation between this compound-4 expression and CRC. | nih.gov |
| Human Protein Atlas | Normal Tissue | RNA expression is tissue-enriched in bone marrow. | proteinatlas.org |
Future Research Directions
Elucidating Novel DEFA1-Interacting Partners and Pathways
Future research on this compound is poised to significantly expand our understanding of its complex biological roles by focusing on the identification of novel interacting partners and the comprehensive mapping of downstream signaling pathways. While known interactions include those with microbial membranes, the stimulation of pro-inflammatory cytokine release like interleukin-6 (IL-6) from macrophages, and the formation of heteromers with C-C motif chemokine receptor 5 (CCR5), the full spectrum of this compound's molecular associations remains to be elucidated. maayanlab.cloudmdpi.comuniprot.org Studies have also indicated interactions with the essential bacterial cell wall precursor lipid II, inhibition of adenovirus infection through capsid interaction, and involvement with Toll-like receptor 4 (TLR4) in promoting inflammasome responses involving NLRP3 and leading to interleukin-1 beta (IL-1β) release. mdpi.comuniprot.org The potential for this compound to interact with other proteins, such as Proteinase-3 (PR3), has also been suggested, highlighting the need for further investigation into these specific molecular relationships. plos.org
Advanced proteomic techniques, such as co-immunoprecipitation coupled with mass spectrometry, are crucial for identifying novel protein partners that physically associate with this compound in various cellular contexts. Complementary approaches, including yeast two-hybrid screens and protein array technologies, can also contribute to a broader discovery of interacting molecules. Beyond direct binding partners, future studies should employ systems biology approaches, integrating transcriptomic, proteomic, and metabolomic data, to infer this compound's involvement in larger cellular networks and pathways. Computational tools for protein design and interaction prediction offer promising avenues for hypothesizing and then experimentally validating novel this compound interactions. mdpi.com Elucidating the downstream signaling cascades activated upon this compound binding to its partners, including the roles of molecules like NFKBIA and IRF1 in inducing type I interferon, will be essential for understanding the functional consequences of these interactions in innate immunity, inflammation, and other biological processes. uniprot.org
Further Characterization of CNV-Dependent Functional Effects
The extensive copy number variation (CNV) of the this compound and DEFA3 genes represents a significant area for future research, particularly in fully characterizing its functional impact on gene expression, protein levels, and disease susceptibility. Studies have consistently shown a correlation between this compound/DEFA3 CNV and mRNA expression levels, and this variation is linked to susceptibility to inflammatory disorders such as severe sepsis and coronary heart disease, as well as hospital-acquired infections. maayanlab.cloudmdpi.comoup.compnas.orgpnas.orgresearchgate.netnih.govnottingham.ac.ukresearchgate.netdovepress.com For instance, increased copy number of this compound/DEFA3 genes has been associated with more severe sepsis outcomes, while lower copy numbers have been linked to a higher risk for hospital-acquired infections. pnas.orgpnas.orgnih.govresearchgate.net
However, previous research attempting to correlate total this compound/DEFA3 CNV with RNA levels has sometimes yielded inconclusive results, partly due to limitations in sample size and the technical challenges associated with accurately measuring CNV in this complex multiallelic locus. researchgate.netnottingham.ac.uk Future studies necessitate larger cohorts and the application of advanced methodologies, such as long-read sequencing technologies and improved PCR-based methods like the Paralogue Ratio Test (PRT), to achieve more precise determination of this compound/DEFA3 CNV and haplotyping. researchgate.netnottingham.ac.ukresearchgate.net
A key direction involves moving beyond simple correlations to mechanistic studies that investigate how different CNV alleles and arrangements within the tandem repeat array influence gene transcription, mRNA stability, and ultimately, the levels and activity of the mature this compound protein. gene-quantification.de Research should aim to establish clear dose-response relationships between specific this compound/DEFA3 CNV genotypes and this compound protein concentrations in various tissues and biological fluids. Furthermore, future work should explore how CNV-driven variations in this compound expression contribute to altered immune responses, differential susceptibility to pathogens, and the pathogenesis of associated diseases, such as the increased severity of sepsis observed with high CNV or the higher risk of hospital-acquired infections with low CNV. pnas.orgpnas.orgnih.govresearchgate.net
Investigating this compound's Role in Underexplored Biological Contexts
While this compound is well-established as a key component of the innate immune system with potent antimicrobial properties, future research is increasingly focused on exploring its roles in biological contexts beyond direct host defense. Emerging evidence suggests this compound may play significant, yet underexplored, roles in various physiological and pathological processes. maayanlab.cloudmdpi.com
Promising areas for future investigation include this compound's involvement in cancer biology, particularly its observed high expression at the invasive tumor front in some cancers and its potential to promote cancer cell invasion. nih.gov Further studies are needed to clarify the mechanisms by which this compound influences tumor progression and the interactions between cancer cells and the tumor microenvironment. nih.gov this compound has also been identified as a potential diagnostic biomarker for periodontitis, with higher levels observed in gingival crevicular fluid from affected individuals, and research indicates it may regulate osteoclast formation, suggesting a role in periodontal bone loss. researchgate.netnih.gov Future studies should validate its utility as a biomarker and delve into its specific functions in periodontal pathogenesis.
Other underexplored areas where this compound has been implicated include acute myocardial infarction (AMI), where it has been identified as a potential diagnostic biomarker with a suggested causal relationship to AMI risk. dovepress.com Its association with cardiovascular diseases and hyperlipidemia also warrants further investigation into its role in these conditions. plos.orgdovepress.com this compound has also appeared in studies related to gestational diabetes mellitus (GDM) through cfDNA CNV analysis, spinal cord injury recovery (associated with a lack of recovery), and prosthetic joint infections, indicating potential involvement in these diverse conditions. eurekalert.orgasm.orgd-nb.info Future research should move beyond associative findings to conduct functional studies that elucidate the precise mechanisms by which this compound contributes to or influences the outcomes in these specific biological contexts.
Advanced Methodological Development for this compound Research
Advancing the field of this compound research necessitates the continuous development and application of sophisticated methodologies capable of addressing the unique challenges posed by this molecule, particularly its genetic variability and diverse functions. A critical area for methodological advancement lies in the accurate and high-throughput determination of this compound/DEFA3 CNV and haplotyping. The complexity of this multiallelic locus requires methods that can precisely measure copy number and resolve the arrangement of this compound and DEFA3 genes within the tandem repeat array. researchgate.netnottingham.ac.ukresearchgate.net While methods like PRT have been developed, the application of cutting-edge technologies such as long-read sequencing holds significant promise for providing a more complete and accurate picture of this complex genomic region. researchgate.netnottingham.ac.uk Novel technical, statistical, and epidemiological methods are needed to optimally capture and analyze structural genetic variation like this compound CNV in disease studies. researchgate.netgene-quantification.de
Beyond genomics, future methodological development should focus on improving techniques for quantifying this compound protein levels and activity in various biological samples, especially considering the influence of CNV on expression. Developing highly sensitive and specific assays that can distinguish this compound from other closely related alpha-defensins is crucial for accurate measurement in complex biological matrices like gingival crevicular fluid or serum. nih.gov
Furthermore, the application of advanced structural biology techniques, such as high-resolution NMR or cryo-EM, can provide detailed insights into this compound protein conformation and its interactions with target molecules, which is essential for understanding its mechanisms of action. maayanlab.cloudmdpi.com Computational approaches, including molecular dynamics simulations and protein-ligand docking, will play an increasingly important role in predicting and interpreting these interactions. mdpi.com Finally, the integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) through advanced bioinformatics and computational modeling is essential for a holistic understanding of this compound's role in complex biological systems and diseases, moving towards a more systems-level perspective in this compound research. eurekalert.orgd-nb.info
Q & A
Q. What are the primary biological functions of DEFA1, and how are these mechanisms validated experimentally?
this compound (Human Neutrophil Peptide 1) is a cationic α-defensin critical in innate immunity. It exhibits antimicrobial activity by binding to lipid II, a bacterial cell wall precursor, thereby inhibiting peptidoglycan synthesis . Experimental validation includes:
- Microbial Killing Assays : Measuring bacterial viability after exposure to synthetic this compound.
- Lipid II Binding Studies : Using surface plasmon resonance (SPR) or fluorescence quenching to quantify interactions.
- Dimerization Analysis : Circular dichroism (CD) spectroscopy to confirm structural stability required for Staphylococcal aureus killing .
Q. What experimental methods are recommended for detecting and quantifying this compound in biological samples?
- ELISA : Commercial kits (e.g., SEB705Mu for murine models) enable antigen detection with high specificity. Validate using positive controls like recombinant this compound (RPB705Hu01) .
- Western Blot : Use polyclonal (PAB705Hu01) or monoclonal (MAB705Hu22) antibodies for immunoblotting. Include blocking steps with BSA to reduce nonspecific binding .
- Immunohistochemistry (IHC) : Optimize antibody dilution ratios (e.g., 1:200 for PAB705Hu01) and antigen retrieval protocols for tissue sections .
Q. How do genetic variations in this compound impact its functional roles, and what disease associations are documented?
this compound exhibits copy number variations (CNVs) linked to altered immune responses. For example, CNV fragments covering this compound are associated with gestational diabetes mellitus (GDM) risk, suggesting roles in metabolic-inflammatory cross-talk . Study designs include:
- qPCR or ddPCR : Quantify CNVs in patient cohorts.
- Transcriptomic Analysis : RNA-seq to correlate this compound expression with clinical phenotypes .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported roles—e.g., pro-inflammatory vs. anti-inflammatory effects?
Context-dependent effects arise from concentration gradients and microenvironmental factors:
- High Concentrations : Promote microbial lysis but may induce cytotoxic NETosis (neutrophil extracellular trap formation).
- Low Concentrations : Modulate cytokine release (e.g., IL-8) via TLR4 interactions . Methodological Recommendations :
- Use dose-response curves in in vitro immune cell assays.
- Pair transcriptomic data (e.g., RNA-seq) with functional readouts (e.g., phagocytosis assays) .
Q. What strategies are effective for studying this compound’s interactions with host proteins, such as HIV-1 gp120 or platelet receptors?
- Co-Immunoprecipitation (Co-IP) : Crosslink this compound with target proteins (e.g., gp120) and validate using mass spectrometry .
- Flow Cytometry : Assess platelet activation markers (e.g., P-selectin) post-DEFA1 exposure .
- Structural Modeling : Molecular dynamics simulations to predict binding interfaces disrupted by mutations .
Q. What are the challenges in extrapolating this compound findings from murine models to human physiology?
Murine α-defensins (e.g., this compound) lack direct orthologs to human this compound, complicating translational studies. Solutions include:
- Transgenic Models : Humanize murine neutrophils to express this compound.
- Comparative Omics : Analyze interspecies differences in defensin gene clusters using CRISPR-Cas9 knock-in/out models .
Q. How can researchers address variability in this compound quantification across different ELISA kits or antibody batches?
- Standardization : Use WHO reference materials (if available) or in-house recombinant this compound (RPB705Hu01) for calibration .
- Cross-Validation : Compare ELISA results with alternative methods (e.g., multiplex bead arrays like LMB705Mu) .
Methodological Best Practices
Q. What controls are essential for ensuring specificity in this compound immunohistochemistry?
- Negative Controls : Omit primary antibody or use isotype-matched IgG.
- Tissue Controls : Include this compound-rich tissues (e.g., neutrophil granules) and this compound-deficient samples (e.g., CRISPR-edited cell lines) .
Q. How should researchers design studies to investigate this compound’s role in neutrophil extracellular traps (NETs)?
- NET Induction Assays : Stimulate neutrophils with PMA or pathogens, then quantify this compound colocalization with NET markers (e.g., citrullinated histone H3) via confocal microscopy .
- Functional Knockdown : siRNA or CRISPR-Cas9 to silence this compound and assess NETosis efficiency .
Data Interpretation and Reporting
Q. How can conflicting results about this compound’s bactericidal efficacy be analyzed in systematic reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
